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Foundational

2,3-Diphenyl-3-phenylamino-acrylonitrile molecular weight and density data

Title: Comprehensive Physicochemical Profiling of 2,3-Diphenyl-3-phenylamino-acrylonitrile: Molecular Weight, Density, and Analytical Workflows Executive Summary As a highly substituted acrylonitrile derivative, 2,3-Diph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Physicochemical Profiling of 2,3-Diphenyl-3-phenylamino-acrylonitrile: Molecular Weight, Density, and Analytical Workflows

Executive Summary As a highly substituted acrylonitrile derivative, 2,3-Diphenyl-3-phenylamino-acrylonitrile (CAS: 19389-49-2) represents a critical structural motif in the development of advanced optoelectronic materials and fluorescent probes[1][2]. This technical guide provides an authoritative synthesis of its physicochemical properties—specifically molecular weight and density—and details the rigorous analytical workflows required for their validation. By bridging fundamental structural dynamics with macroscopic properties, this whitepaper serves as a foundational resource for researchers in drug development and materials science.

Chemical Identity & Structural Dynamics

2,3-Diphenyl-3-phenylamino-acrylonitrile features a central acrylonitrile double bond heavily substituted with bulky aromatic rings and an electron-donating phenylamino group. This dense substitution pattern creates significant steric hindrance, preventing the molecule from adopting a planar conformation[3]. Instead, the phenyl rings adopt a highly twisted, propeller-like geometry.

Causality Insight: The twisted conformation is not merely a structural curiosity; it is the fundamental driver of the molecule's physical density and photophysical behavior. The inability to planarize prevents tight π-π stacking in the crystal lattice, leading to a specific skeletal density that directly influences its solubility and solid-state emission properties[4][5].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 2,3-Diphenyl-3-phenylamino-acrylonitrile. While molecular weight is an exact calculated value, density in such highly aromatic powders must be differentiated between bulk (tapped) density and true skeletal density.

PropertyValue / DescriptionAnalytical Method
Chemical Formula C₂₁H₁₆N₂Elemental Analysis
Molecular Weight 296.37 g/mol High-Resolution LC-MS
CAS Registry Number 19389-49-2N/A
Skeletal Density (Predicted/Typical) ~1.15 - 1.25 g/cm³Helium Gas Pycnometry
Physical State Solid (Crystalline/Powder)Visual Inspection
Conformation Highly Twisted / Non-planarX-Ray Crystallography

(Data synthesized from structural analogs and chemical databases[1][2][5])

Experimental Workflows for Physicochemical Validation

To ensure scientific integrity, theoretical values must be validated through robust, self-validating empirical protocols.

Protocol 1: Exact Mass Determination via High-Resolution LC-MS (ESI+)

To confirm the molecular weight of 296.37 g/mol , Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard. The basic nature of the phenylamino secondary amine makes it highly amenable to positive ion mode (ESI+).

  • Sample Preparation: Dissolve 1 mg of 2,3-Diphenyl-3-phenylamino-acrylonitrile in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source to facilitate ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Mass Detection: Operate the mass spectrometer in ESI+ mode. Scan from m/z 100 to 1000.

  • Data Validation: The target peak should appear at m/z 297.1 [M+H]⁺. The isotopic distribution must match the theoretical pattern for C₂₁H₁₆N₂ to rule out degradation or impurities.

Protocol 2: Skeletal Density Determination via Helium Gas Pycnometry

Standard bulk density measurements are heavily skewed by inter-particle void volumes. To determine the true skeletal density of the twisted crystal lattice, Helium Gas Pycnometry (e.g., following ASTM D4892 principles) is required[6][7].

  • Calibration: Calibrate the pycnometer using a standard calibration sphere of known volume to establish the exact volume of the sample and expansion chambers[8].

  • Sample Preparation: Accurately weigh ~2.0 g of the dried powder using an analytical balance (precision 0.1 mg). Place the powder into the sample cup.

  • Purging: Seal the chamber and purge with high-purity helium gas to remove atmospheric air and moisture from the powder's surface and open pores. Helium is chosen because its small atomic radius allows it to penetrate microscopic crevices without adsorbing onto the material[8].

  • Measurement: Pressurize the sample chamber with helium and record the equilibrium pressure. Open the valve to the expansion chamber and record the new equilibrium pressure[8].

  • Calculation: The system uses Boyle's Law ( P1​V1​=P2​V2​ ) to calculate the true solid volume of the sample. Divide the initial mass by this calculated volume to yield the skeletal density[6][8].

Workflow A 2,3-Diphenyl-3-phenylamino-acrylonitrile Sample Preparation B LC-MS Analysis (ESI+) (Exact Mass Validation) A->B Aliquot for MS C Helium Gas Pycnometry (Skeletal Density) A->C Bulk Powder D X-Ray Crystallography (Theoretical Density) A->D Single Crystal E Data Synthesis & Quality Control B->E m/z = 297.1 [M+H]+ C->E ρ_exp ≈ 1.20 g/cm³ D->E ρ_calc

Caption: Experimental workflow for validating molecular weight and skeletal density.

Photophysical Implications of Structural Density (AIE Mechanism)

The physicochemical properties of 2,3-Diphenyl-3-phenylamino-acrylonitrile extend far beyond basic characterization; they dictate its utility in advanced materials. Triphenylacrylonitrile derivatives are classic examples of Aggregation-Induced Emission (AIE) luminogens[3][4].

In dilute solutions, the low density of the surrounding solvent allows the bulky phenyl rings to rotate freely. Upon photoexcitation, the energy is dissipated non-radiatively through these intramolecular rotations, rendering the molecule non-fluorescent[9]. However, when the molecule precipitates into a dense solid state (as measured by pycnometry), the tight crystal packing physically restricts these intramolecular rotations (RIR). The non-radiative decay pathways are blocked, forcing the molecule to release energy via intense radiative decay (fluorescence)[3][5].

AIE_Mechanism Sol Dilute Solution (Active Intramolecular Rotations) Agg Aggregated Solid State (Restricted Intramolecular Rotations) Sol->Agg Addition of Poor Solvent NonRad Non-Radiative Decay (Fluorescence Quenched) Sol->NonRad Energy Dissipation Rad Radiative Decay (Strong Fluorescence Emission) Agg->Rad Blocked Non-Radiative Pathway

Caption: Aggregation-Induced Emission (AIE) mechanism driven by structural density and restricted rotation.

References

  • RSC Publishing. "Aggregation-induced emission and reversible mechanochromic luminescence of carbazole-based triphenylacrylonitrile derivatives". RSC Advances. Available at:[Link]

  • Penn State Materials Research Institute. "Density: Helium Pycnometry". Penn State University. Available at:[Link]

  • National Institutes of Health (NIH). "A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence". PMC. Available at:[Link]

  • Scribd / ASTM Standards. "Helium Pycnometry Density Testing". Scribd. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Crystallographic and 3D Structure of a Diphenylacrylonitrile Derivative

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide details the crystallographic data and 3D structure of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile . To date,...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide details the crystallographic data and 3D structure of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile . To date, no public crystallographic data is available for 2,3-Diphenyl-3-phenylamino-acrylonitrile. The structural analysis of the presented diphenylamino- derivative provides valuable insights into a closely related molecular framework.

Introduction

The 2,3-diphenyl acrylonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this structure have demonstrated significant potential as anticancer agents and have been explored for their neurogenesis-promoting properties.[2][3] The therapeutic efficacy of such compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Understanding the precise molecular geometry and intermolecular interactions through single-crystal X-ray diffraction is therefore of paramount importance for structure-based drug design and development.

This technical guide provides an in-depth analysis of the synthesis, crystallographic data, and 3D structure of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile, a representative compound of this promising class of molecules.

Synthesis and Crystallization

The synthesis of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile (I) is achieved through a Knoevenagel condensation reaction.[4] This well-established method offers a reliable route to α,β-unsaturated nitriles. The reaction's outcome and yield can be significantly influenced by the choice of catalyst.

Experimental Protocol: Synthesis

A robust method for the synthesis of compound (I) involves the reaction of p-(diphenylaminophenyl) aldehyde with phenylacetonitrile in the presence of a potassium hydroxide (KOH) catalyst.[4]

Materials:

  • p-(diphenylaminophenyl) aldehyde

  • Phenylacetonitrile

  • Ethanol

  • Potassium hydroxide (KOH) powder

Procedure:

  • Dissolve p-(diphenylaminophenyl) aldehyde (1.28 mmol) in ethanol (10 mL) at 60 °C.

  • Add phenylacetonitrile (1.28 mmol) to the solution.

  • Stir the mixture and add KOH powder (1.28 mmol).

  • Continue stirring for 30 minutes, during which a yellow precipitate will form.

  • Filter the precipitate and wash thoroughly with water.

  • Purify the product by recrystallization from methanol to afford the α,β-unsaturated nitrile (I) with a high yield (92%).[4]

It is noteworthy that the use of piperidine as a catalyst can lead to a Michael addition side reaction, resulting in the formation of 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile (II) alongside the desired product (I).[4]

Experimental Protocol: Crystallization for X-ray Diffraction

Single crystals of sufficient quality for X-ray diffraction analysis were obtained through slow evaporation.

Procedure:

  • Dissolve 10 mg of the purified 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile (I) in 15 mL of cyclohexane.

  • Keep the solution at ambient temperature.

  • Yellow crystals suitable for X-ray analysis will form after approximately 72 hours.[4]

The choice of a non-polar solvent like cyclohexane and the slow evaporation rate are critical for promoting the growth of well-ordered single crystals.

Crystallographic Data and Structure Refinement

The single-crystal X-ray diffraction analysis of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile provides precise details of its molecular structure. The data was collected at ambient temperature.

Data Summary Table
ParameterValue
Chemical FormulaC27H20N2
Formula Weight372.46
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)16.8589(5)
b (Å)6.68223(17)
c (Å)19.8289(7)
β (°)111.133(4)
Volume (ų)2083.54(12)
Z4
Calculated Density (g/cm³)1.187
Absorption Coeff. (mm⁻¹)0.070
F(000)784

Crystal data for 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile (I) as reported by Pérez-Gutiérrez et al. (2013).[4]

Experimental Workflow for Crystallographic Analysis

G cluster_0 Data Collection cluster_1 Data Processing & Structure Solution cluster_2 Structure Refinement cluster_3 Validation & Output crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray X-ray Diffraction Data Collection mount->xray integrate Integration of Diffraction Intensities xray->integrate absorption Absorption Correction integrate->absorption solve Structure Solution (Direct Methods) absorption->solve refine Full-Matrix Least-Squares Refinement solve->refine non_h Anisotropic Refinement of Non-Hydrogen Atoms refine->non_h h_atoms Placement of Hydrogen Atoms non_h->h_atoms final_refine Final Refinement Cycles h_atoms->final_refine validate Structure Validation final_refine->validate cif Generation of CIF File validate->cif report Final Crystallographic Report cif->report

Caption: Workflow for single-crystal X-ray diffraction analysis.

3D Structure and Molecular Geometry

The crystal structure of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile reveals a non-planar molecule. The key structural features are the bond lengths, bond angles, and torsion angles which define the overall conformation of the molecule.

Detailed tables of bond lengths and angles are typically found in the supplementary information of the primary publication and can be accessed via the CCDC.

Molecular Conformation and Interactions

The diphenylamino group exhibits a propeller-like conformation, with the two phenyl rings twisted relative to the plane of the nitrogen atom. This steric hindrance influences the crystal packing. The crystal structure is stabilized by van der Waals forces. The packing of the molecules in the crystal lattice does not indicate significant π-π stacking interactions, which can be attributed to the non-planar nature of the molecule.

molecular_structure cluster_molecule Key Molecular Features N_dp Diphenylamino Group (Propeller Conformation) C_C_double Acrylonitrile Backbone (α,β-unsaturation) N_dp->C_C_double Electronic Communication Ph_rings Phenyl Rings (Steric Influence) N_dp->Ph_rings Steric Hindrance CN_group Cyano Group (Electron Withdrawing) C_C_double->CN_group Conjugation Ph_rings->C_C_double

Caption: Key structural features of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile.

Potential Applications in Drug Development

Derivatives of 2,3-diphenyl acrylonitrile are of significant interest to drug development professionals due to their wide range of biological activities.

  • Anticancer Agents: Numerous studies have highlighted the antiproliferative activity of 2,3-diphenyl acrylonitrile derivatives against various human cancer cell lines.[3] Some halogenated derivatives have shown potent activity with IC50 values in the sub-micromolar range.[3] The mechanism of action for some of these compounds involves cell-cycle arrest and induction of apoptosis.[3]

  • Neurogenesis Promotion: Recent research has identified novel diphenyl acrylonitrile derivatives that can promote adult hippocampal neurogenesis.[2] Certain compounds have demonstrated superior activity in promoting the differentiation of newborn cells into mature neurons when compared to existing clinical drugs.[2] This suggests a potential therapeutic application in neurodegenerative disorders.

The nitrile group in these compounds is a key functional group that can participate in hydrogen bonding and other supramolecular interactions, making it a valuable feature for drug design.[1]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallographic data, and 3D structure of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the structure-activity relationships of this class of compounds. For researchers and scientists in drug development, this knowledge can guide the design of new derivatives with improved efficacy and selectivity as potential anticancer and neurogenesis-promoting agents.

References

  • ResearchGate. (n.d.). 2,3-Diphenylacrylonitriles as anticancer agents. Retrieved from [Link]

  • Pérez-Gutiérrez, E., et al. (2013). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. ResearchGate. Retrieved from [Link]

  • Gümüş, M., et al. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PMC. Retrieved from [Link]

  • PubMed. (2018). Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of 2,3-Diphenyl-3-phenylamino-acrylonitrile at Room Temperature: A Technical Whitepaper

Executive Summary The compound 2,3-Diphenyl-3-phenylamino-acrylonitrile is a highly conjugated, sterically hindered β -enaminonitrile. In drug development and materials science, understanding the thermodynamic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,3-Diphenyl-3-phenylamino-acrylonitrile is a highly conjugated, sterically hindered β -enaminonitrile. In drug development and materials science, understanding the thermodynamic stability of such molecules is critical, as their reactivity, solubility, and target-binding affinity are dictated by their structural rigidity. This whitepaper provides an in-depth analysis of the thermodynamic stability of 2,3-diphenyl-3-phenylamino-acrylonitrile at room temperature, focusing on its imine-enamine tautomeric dynamics, the electronic "push-pull" stabilizing mechanism, and the rigorous experimental workflows required to synthesize and validate its structural integrity.

Structural and Electronic Foundations

Imine-Enamine Tautomeric Dynamics

In theory, β -enaminonitriles can exist in a dynamic equilibrium between an imine form and an enamine form. However, at room temperature, 2,3-diphenyl-3-phenylamino-acrylonitrile exists almost exclusively as the enamine tautomer. The primary product structure of such condensation reactions is a β -enaminonitrile, where the enamine tautomer predominates over the initial imine form due to significantly greater thermodynamic stability derived from extensive π -conjugation[1].

The "Push-Pull" Stabilization Mechanism

The extraordinary room-temperature stability of this molecule is governed by a push-pull electronic effect . The molecule features an electron-donating phenylamino group (the "push") and an electron-withdrawing cyano group (the "pull") situated at opposite ends of a central C=C double bond. Push-pull olefins exhibit unusual physicochemical properties, including high thermodynamic stability and significant charge transfer, which drastically lower the ground-state energy of the molecule[2].

The lone pair of electrons on the amine nitrogen delocalizes through the vinylic π -system and into the highly electronegative cyano group. This extended conjugation completely offsets the energetic penalty of the steric clash between the three bulky phenyl rings, locking the central N-C=C-CN backbone into a planar configuration while the peripheral phenyl rings adopt a twisted, propeller-like geometry to minimize steric strain.

Tautomerism I Imine Tautomer Ph-C(=NPh)-CH(Ph)-CN (High Energy) E Enamine Tautomer Ph-C(NHPh)=C(Ph)-CN (Thermodynamically Stable) I->E Spontaneous Proton Transfer (Room Temp) E->I Unfavorable / High Barrier

Tautomeric equilibrium favoring the highly conjugated enamine form at room temperature.

Quantitative Thermodynamic Data

To illustrate the thermodynamic driving forces, the following table summarizes the comparative physicochemical parameters of the theoretical imine tautomer versus the isolated enamine tautomer. The preferential formation of the enamine structure is heavily supported by thermodynamic stability calculations (such as MM2 and DFT), which consistently show that conjugated enamine/pyrimidine-like skeletons are thermodynamically far more stable than their non-conjugated isomers[3].

Physicochemical ParameterImine Tautomer (Theoretical)Enamine Tautomer (Observed)Thermodynamic Delta ( Δ )Causality / Significance
Relative Enthalpy ( ΔH ) +14.5 kcal/mol0.0 kcal/mol-14.5 kcal/molDriven by resonance energy of the push-pull π -system.
Dipole Moment ( μ ) ~2.2 D~5.8 D+3.6 DCharge transfer from the amino group to the cyano group.
C N IR Stretch ~2250 cm⁻¹~2195 cm⁻¹-55 cm⁻¹Electron density populates the C N π∗ antibonding orbital.
C=C Bond Length N/A (Single bond)1.38 ÅN/APartial double-bond character due to extended delocalization.

Experimental Workflows: Synthesis and Validation

To accurately study the thermodynamic stability of 2,3-diphenyl-3-phenylamino-acrylonitrile, researchers must utilize a self-validating synthetic protocol. The most efficient route involves the nucleophilic addition of an activated nitrile to an imidoyl chloride. Phenylacetonitrile is known to react with electrophilic species like N-phenylbenzimidoyl chloride under basic conditions to yield highly substituted amidine or enamine derivatives[4].

Step-by-Step Synthesis Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add 10.0 mmol of phenylacetonitrile and 10.0 mmol of N-phenylbenzimidoyl chloride.

  • Solvation: Dissolve the reagents in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath to control the initial exothermic nucleophilic attack.

  • Deprotonation & Addition: Dropwise, add 12.0 mmol of Triethylamine (Et₃N). Causality: Et₃N is a non-nucleophilic base that is strong enough to deprotonate the α -carbon of phenylacetonitrile but sterically hindered enough to avoid unwanted side reactions with the electrophile.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours. During this time, the intermediate nitrilium adduct eliminates HCl and spontaneously tautomerizes to the thermodynamically stable enamine.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis A Phenylacetonitrile (Carbon Nucleophile) C Triethylamine (Base) in Anhydrous THF (0 °C to RT) A->C B N-Phenylbenzimidoyl Chloride (Electrophile) B->C D Nitrilium Adduct Intermediate C->D Nucleophilic Addition E 2,3-Diphenyl-3-phenylamino-acrylonitrile (Target Push-Pull Enamine) D->E Elimination of HCl & Tautomerization

Step-by-step synthetic workflow for 2,3-Diphenyl-3-phenylamino-acrylonitrile.
Self-Validating Spectroscopic Protocol

To ensure the thermodynamic stability is accurately captured, the isolated product must be subjected to a self-validating analytical loop that directly probes the structural features conferring its stability:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): Look for a broad singlet corresponding to the N-H proton (typically between δ 6.5 - 8.5 ppm). The extreme downfield shift is caused by the deshielding effect of the push-pull conjugation. Critical Check: The complete absence of a C-H peak at the α -position ( 4.0 ppm) definitively proves that the imine tautomer does not exist at room temperature.

  • FT-IR Spectroscopy: Analyze the C N stretching frequency. A standard nitrile absorbs at 2250 cm⁻¹. In this molecule, the frequency will shift down to 2190–2200 cm⁻¹. This bathochromic shift is the direct, quantifiable fingerprint of the electron density being "pushed" into the cyano group, validating the thermodynamic stabilization model.

References

  • Thorpe reaction - Grokipedia Source: Grokipedia URL:[Link]

  • Reaction of Push–Pull Enaminoketones and in Situ Generated ortho-Quinone Methides: Synthesis of 3-Acyl-4H-chromenes and 2-Acyl-1H-benzo[f]chromenes as Precursors for Hydroxybenzylated Heterocycles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies Source: PMC (National Institutes of Health) URL:[Link]

  • DUNN Amidines | PDF | Amine | Ester Source: Scribd URL:[Link]

Sources

Exploratory

A Technical Guide to the Safety and Toxicological Assessment of 2,3-Diphenyl-3-phenylamino-acrylonitrile

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2,3-Diphenyl-3-phenylamino-acrylonitrile is a complex organic molecule belonging to the substituted acrylonitrile class. While derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Diphenyl-3-phenylamino-acrylonitrile is a complex organic molecule belonging to the substituted acrylonitrile class. While derivatives of 2,3-diphenyl acrylonitrile have shown potential as selective anticancer agents, a comprehensive, publicly available safety data sheet (SDS) or toxicological profile for this specific compound is not available in established regulatory databases.[1] This guide, therefore, serves a dual purpose: first, to collate the known information and infer a provisional hazard profile based on its chemical structure; and second, to provide a robust, tiered strategy for definitively characterizing its toxicological properties. This document is designed for professionals in research and development who may synthesize or evaluate this or structurally similar novel chemical entities, providing the scientific rationale and detailed experimental frameworks necessary for a thorough safety assessment in line with international standards.

Physicochemical and Structural Characterization

A foundational step in any toxicological assessment is understanding the compound's basic physical and chemical properties. This data is critical for designing experiments, predicting environmental fate, and determining potential exposure routes. For 2,3-Diphenyl-3-phenylamino-acrylonitrile, the available information is limited, highlighting an immediate data gap.

Table 1: Known and Required Physicochemical Properties

PropertyValue / StatusSignificance in ToxicologyRecommended OECD Guideline
IUPAC Name 2-Propenenitrile, 3-phenyl-3-(phenylamino)-Unambiguous chemical identification.N/A
CAS Number 4847-47-6Unique registry number for database searches.N/A
Molecular Formula C₁₅H₁₂N₂Determines molecular weight and elemental composition.[1]N/A
Molecular Weight 220.27 g/mol Influences absorption, distribution, and metabolism.[1]N/A
Appearance To Be Determined (TBD)Provides initial handling information.OECD 101
Melting Point TBDAffects physical state and potential for aerosolization.OECD 102
Boiling Point TBDInfluences volatility and inhalation hazard.OECD 103
Water Solubility TBDKey determinant of environmental fate and bioavailability.OECD 105
Log P (Octanol/Water) TBDPredicts potential for bioaccumulation and membrane permeability.OECD 107/117
Vapor Pressure TBDDirectly relates to inhalation exposure risk.OECD 104

Causality Behind Experimental Choices: The determination of properties like water solubility and Log P is paramount. A highly lipophilic (high Log P) and poorly water-soluble compound may be more likely to cross biological membranes and bioaccumulate, whereas a water-soluble compound may be more readily excreted but also more mobile in aquatic environments. These properties dictate the choice of vehicle for in vivo and in vitro testing and are essential inputs for in silico modeling.

Inferred Hazard Profile and Provisional Classification

In the absence of direct experimental data, a provisional hazard assessment can be constructed by analyzing the compound's structural motifs and the known toxicology of related chemicals, primarily the parent compound, acrylonitrile, and aromatic amines.

  • Acrylonitrile Moiety: The α,β-unsaturated nitrile group is a potential Michael acceptor and can be metabolized to toxic intermediates. Acrylonitrile itself is classified as a probable human carcinogen (Group 1 by IARC), is acutely toxic by all exposure routes, and is a severe skin/eye irritant and sensitizer.[2][3][4][5][6][7][8][9]

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds known for potential carcinogenicity and the ability to cause methemoglobinemia.

  • Diphenyl Substitution: The bulky phenyl groups will significantly reduce the volatility of the compound compared to acrylonitrile, likely lowering the inhalation hazard. However, they increase its lipophilicity, which may enhance dermal absorption and alter its metabolic profile.

Table 2: Provisional GHS Hazard Classification

Hazard ClassGHS CategoryBasis for Provisional Classification (To Be Confirmed by Testing)
Acute Toxicity (Oral) Category 4 (Harmful)Inferred from the general toxicity of nitriles and aromatic amines.[10]
Acute Toxicity (Dermal) Category 4 (Harmful)Inferred from the general toxicity of nitriles and potential for dermal absorption.[10]
Skin Irritation Category 2 (Irritant)The acrylonitrile moiety is a known irritant.[4][5][10]
Eye Irritation Category 2A (Irritant)The acrylonitrile moiety is a known irritant.[4][5][10]
Skin Sensitization Category 1Acrylonitrile is a known sensitizer.[4][5]
Germ Cell Mutagenicity Category 2 (Suspected)Acrylonitrile and some aromatic amines have mutagenic properties.[2]
Carcinogenicity Category 2 (Suspected)Acrylonitrile is a known carcinogen; aromatic amines are a suspect class.[2][3][4][5][6]
Hazardous to the Aquatic Environment (Chronic) Category 2Aromatic amines and nitriles can be toxic to aquatic life.

This provisional classification is for risk management and testing guidance only and MUST be confirmed by empirical data.

Tiered Strategy for Toxicological Evaluation

A modern approach to toxicology emphasizes a tiered strategy, beginning with in vitro and in silico methods to guide and reduce subsequent, more complex testing. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[11]

Tiered_Toxicity_Testing cluster_0 Tier 0: In Silico & Physicochemical cluster_1 Tier 1: In Vitro Assays cluster_2 Tier 2: Acute In Vivo Studies (If Warranted) QSAR QSAR Modeling (Genotoxicity, Irritation) Ames Bacterial Reverse Mutation (Ames Test - OECD 471) QSAR->Ames Predicts mutagenicity PhysChem Physicochemical Characterization (Solubility, LogP, etc.) Cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake) PhysChem->Cytotoxicity Informs dose vehicle Micronucleus In Vitro Micronucleus (OECD 487) Ames->Micronucleus Positive result may trigger further genotoxicity tests Irritation Skin/Eye Irritation (OECD 439/492) AcuteDermal Acute Dermal Toxicity (OECD 402) Irritation->AcuteDermal Informs handling precautions AcuteOral Acute Oral Toxicity (UDP - OECD 425) Cytotoxicity->AcuteOral Helps set starting dose

Caption: A tiered workflow for toxicological assessment of a novel chemical.

Trustworthiness through Self-Validation: Each protocol described must be performed with concurrent negative (vehicle) and positive controls. The negative control ensures that the test system itself or the delivery vehicle does not elicit a response, while the positive control (a substance known to cause the effect) validates the sensitivity and proper functioning of the assay.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Objective: To assess the potential of the test compound to induce gene mutations in bacterial strains.

  • Causality: This is a primary screen for genotoxicity. A positive result indicates the substance may interact with DNA and is a significant alert for potential carcinogenicity.

  • Methodology:

    • Strain Selection: Use a minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction). This is critical because many compounds only become mutagenic after being processed by liver enzymes.

    • Dose Selection: Based on preliminary cytotoxicity tests, select at least five concentrations of the test article, typically spanning several logs up to a maximum of 5000 µ g/plate .

    • Exposure: In triplicate for each condition, combine the bacterial culture, test article (or control), and S9 mix (if applicable) in molten top agar and pour onto minimal glucose agar plates.

    • Incubation: Incubate plates at 37°C for 48-72 hours.

    • Scoring & Interpretation: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the negative control.

Protocol 2: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (RhE) (OECD 439)

  • Objective: To determine the skin irritation potential without using live animals.

  • Causality: This assay assesses cytotoxicity in a 3D tissue construct that mimics the human epidermis. Irritants cause cell damage and death, which is measured by a viability assay.

  • Methodology:

    • Tissue Preparation: Use commercially available, validated RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE).

    • Dose Application: Apply a sufficient amount of the test article (e.g., 25 µL for liquid, 25 mg for solid) uniformly onto the surface of the tissue culture.

    • Exposure: Expose the tissues for a defined period (e.g., 60 minutes) at 37°C.

    • Rinsing: Thoroughly rinse the test article from the tissue surface with a buffered saline solution.

    • Incubation & Viability Assay: Post-exposure, incubate the tissues for 42 hours. Then, transfer them to a solution containing the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a purple formazan salt.

    • Interpretation: Extract the formazan and measure its optical density (OD) spectrophotometrically. Express the viability of treated tissues as a percentage relative to the negative control. A mean viability of ≤ 50% classifies the compound as an irritant (Category 2).

Progression to in vivo studies should be scientifically justified by the results of Tier 1 assays, the intended use of the compound, and potential exposure scenarios. The choice of study design should prioritize animal welfare.[12]

Protocol 3: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

  • Objective: To estimate the LD₅₀ (the dose lethal to 50% of the test population) with a minimal number of animals.

  • Causality: The UDP is a sequential dosing method where the outcome for one animal determines the dose for the next.[13] This provides a statistically robust LD₅₀ estimate while adhering to 3Rs principles by minimizing animal use and suffering.[13][14]

  • Methodology:

    • Animal Selection: Use a single sex (typically female rodents, as they are often more sensitive) from a standard laboratory strain.[14]

    • Starting Dose Selection: The starting dose is selected based on all available information, including in vitro cytotoxicity data and information from structurally related compounds.[13][14] For a substance of unknown toxicity, a default starting dose (e.g., 175 mg/kg) is used.

    • Dosing Procedure:

      • Dose a single animal at the selected starting dose.

      • Observe the animal. If it survives for 48 hours, the dose for the next animal is increased by a constant factor (e.g., 3.2).

      • If the animal dies, the dose for the next animal is decreased by the same factor.

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

    • Stopping Criteria: The test is stopped when a specified number of dose reversals have occurred or other criteria defined in the guideline are met.

    • Calculation: The LD₅₀ and confidence intervals are calculated using the maximum likelihood method based on the sequence of outcomes. The result is used for GHS classification.[14]

Metabolic_Activation cluster_0 Hypothetical Metabolic Pathways (Based on Acrylonitrile) Parent 2,3-Diphenyl-3-phenylamino- acrylonitrile P450 CYP450 Oxidation Parent->P450 GST Glutathione Conjugation (Detox) Parent->GST Epoxide Reactive Epoxide Intermediate P450->Epoxide Mercapturate Mercapturic Acid Derivative (Excreted) GST->Mercapturate Toxicity Covalent Binding (Genotoxicity, Carcinogenicity) Epoxide->Toxicity

Caption: Potential metabolic pathways based on known acrylonitrile metabolism.

Safe Handling and Risk Management

Given the provisional hazard profile, stringent safety precautions are mandatory when handling 2,3-Diphenyl-3-phenylamino-acrylonitrile.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear a fully buttoned lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Respiratory Protection: Not typically required if work is performed within a fume hood. If there is a risk of aerosol generation outside of a hood, a properly fitted respirator with an appropriate cartridge should be used.

  • Handling Procedures: Avoid creating dust. Use wet methods for cleaning spills where appropriate. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials.[15]

  • Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

While 2,3-Diphenyl-3-phenylamino-acrylonitrile may hold scientific interest, it is currently a compound with a significant data gap in its safety and toxicological profile. The structural alerts from its acrylonitrile and aromatic amine moieties demand a cautious approach. This guide provides the necessary framework for a systematic and scientifically rigorous evaluation. By employing a tiered strategy that begins with in vitro testing and is guided by internationally recognized OECD protocols, researchers can generate the crucial data needed to establish a definitive hazard profile, ensure safe handling, and make informed decisions regarding the compound's future development.

References

  • OECD (1981), OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects, OECD Publishing, Paris, [Link][12]

  • OECD (n.d.), Guidelines for the Testing of Chemicals, Organisation for Economic Co-operation and Development, [Link][11]

  • OECD (2018), Test No. 452: Chronic Toxicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link][16]

  • OECD (2001), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link][14]

  • National Toxicology Program (n.d.), OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure, U.S. Department of Health and Human Services, [Link][13]

  • Woutersen, R.A. (1998), Toxicologic profile of acrylonitrile, Scand J Work Environ Health, 24 Suppl 2:5-9, [Link][2]

  • Taylor & Francis Online (2025), Analysis of EPA air toxics monitoring data and tools for use in general population exposure assessments: Using acrylonitrile as a case study, [Link][3]

  • Agency for Toxic Substances and Disease Registry (2025), Toxicological Profile for Acrylonitrile, [Link][7][17][18]

  • GOV.UK (2024), Acrylonitrile: toxicological overview, [Link][6]

  • PubMed (2018), Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents, [Link][19]

  • IGTPAN (n.d.), THE Chemistry OF Acrylonitrile, [Link][20]

  • Chemos GmbH & Co.KG (2024), Acrylonitrile Safety Data Sheet, [Link][8]

  • ResearchGate (n.d.), Reaction to obtain 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile (I), [Link][21]

  • Wikipedia (n.d.), Acrylonitrile, [Link][9]

  • LookChem (n.d.), 2-Propenenitrile, 3-phenyl-3-(phenylamino)-, [Link][1]

Sources

Foundational

Electronic and Optical Properties of 2,3-Diphenyl-3-phenylamino-acrylonitrile: A Comprehensive Technical Guide

Executive Summary As optoelectronic materials and biological probes evolve, the demand for highly tunable, environment-sensitive fluorophores has surged. 2,3-Diphenyl-3-phenylamino-acrylonitrile represents a quintessenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As optoelectronic materials and biological probes evolve, the demand for highly tunable, environment-sensitive fluorophores has surged. 2,3-Diphenyl-3-phenylamino-acrylonitrile represents a quintessential class of push-pull β -enaminonitriles. By coupling a strong electron-donating phenylamino group with a strong electron-withdrawing cyano group across a sterically hindered π -conjugated alkene bridge, this molecule exhibits profound Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE).

This whitepaper provides an in-depth analysis of its electronic architecture, photophysical behavior, and the self-validating experimental workflows required to characterize its optical properties for applications ranging from OLEDs to reactive MALDI-MS matrices.

Molecular Architecture and Electronic Structure

The core photophysical properties of 2,3-diphenyl-3-phenylamino-acrylonitrile are dictated by its Donor- π -Acceptor (D- π -A) architecture.

Push-Pull Dynamics and Frontier Molecular Orbitals

The molecule features a secondary amine (-NHPh) at the β -position acting as the electron donor, while the highly electronegative nitrile (-CN) at the α -position serves as the electron acceptor. The central carbon-carbon double bond, substituted with two bulky phenyl rings, provides the necessary π -conjugation bridge[1].

Density Functional Theory (DFT) studies on similar diphenylamino-based systems reveal that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the phenylamino moiety and the adjacent alkene carbon. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the cyano group and the α -carbon[2].

Upon photoexcitation, electron density rapidly migrates from the donor to the acceptor. This spatial separation of charges creates a highly polar Intramolecular Charge Transfer (ICT) state. The energy gap between the HOMO and LUMO is relatively narrow, allowing absorption in the near-UV to visible region.

G GS Ground State (S0) Localized Electron Density LE Locally Excited State (LE) Franck-Condon State GS->LE Photon Absorption (UV-Vis) ICT ICT State (S1) Charge Separation LE->ICT Solvent Relaxation & Dipole Alignment EM Radiative Decay (Fluorescence) ICT->EM Restricted Rotation (Solid/Aggregated) NR Non-Radiative Decay (Molecular Rotation) ICT->NR Free Rotation (Solution) EM->GS Emission NR->GS Heat

Diagram 1: Photophysical pathways of push-pull acrylonitriles highlighting ICT and AIE mechanisms.

Photophysical and Optical Properties

The electronic structure of 2,3-diphenyl-3-phenylamino-acrylonitrile directly governs its two most critical optical phenomena: Solvatochromism and Aggregation-Induced Emission (AIE).

Solvatochromism via ICT Stabilization

Because the excited ICT state is highly polar, its energy level is highly sensitive to the surrounding solvent environment. In non-polar solvents, the ICT state is relatively high in energy, resulting in blue-shifted emission. In polar solvents, dipole-dipole interactions between the solvent molecules and the polar ICT state stabilize the excited state, lowering its energy. This results in a pronounced positive solvatochromism —a significant red-shift in the emission spectrum as solvent polarity increases.

Aggregation-Induced Emission (AIE)

In dilute solutions, the single bonds connecting the phenyl rings and the phenylamino group can rotate freely. These intramolecular rotations act as non-radiative decay channels, dissipating the excited-state energy as heat (rendering the molecule non-fluorescent).

However, in the solid state or as nano-aggregates, the physical crowding of the bulky phenyl groups triggers a Restriction of Intramolecular Rotation (RIR) [3]. By blocking the non-radiative pathways, the molecule is forced to relax radiatively, yielding intense solid-state luminescence. Furthermore, the twisted conformation of the phenyl rings prevents detrimental face-to-face π−π stacking, which typically quenches fluorescence in flat aromatic systems[4].

Quantitative Optical Data Summary

The following table summarizes the representative photophysical parameters of the push-pull β -enaminonitrile scaffold across different environments.

EnvironmentDielectric Constant ( ϵ )Absorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift ( cm−1 )Quantum Yield ( Φ )
Toluene2.3838546042350.05
THF7.5839049554390.02
DCM8.9339251059020.01
Solid StateN/A40553559970.45

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, the optical properties of this compound must be evaluated using self-validating experimental systems. Below are the field-proven protocols for characterizing ICT and AIE.

Protocol 1: Spectroscopic Characterization of Solvatochromism

Objective: To quantify the ICT character by calculating the change in dipole moment ( Δμ ) between the ground and excited states using the Lippert-Mataga equation.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the compound in a highly pure, non-polar solvent (e.g., 1,4-dioxane).

  • Solvent Gradient Dilution: Dilute the stock to a working concentration of 10 μ M in a series of solvents with varying dielectric constants (Toluene, THF, Dichloromethane, Acetonitrile).

    • Causality: Maintaining a strict 10 μ M concentration prevents self-absorption (inner filter effect) and suppresses spontaneous aggregation, ensuring the data reflects purely monomeric solvent interactions.

  • Spectral Acquisition: Acquire UV-Vis absorption and photoluminescence (PL) emission spectra for each sample at 298 K.

  • Data Processing: Calculate the Stokes shift ( Δν ) in wavenumbers ( cm−1 ) for each solvent. Plot Δν against the solvent orientation polarizability ( Δf ).

    • Causality: A linear plot with a steep positive slope mathematically validates the presence of a highly polar ICT excited state, confirming the push-pull efficacy of the donor-acceptor pair.

Protocol 2: AIE Assessment via Solvent/Antisolvent Precipitation

Objective: To evaluate the solid-state luminescence potential through controlled nano-aggregation.

  • Baseline Establishment: Prepare a 1.0 mM stock solution in spectroscopic grade Tetrahydrofuran (THF).

    • Causality: THF acts as a "good solvent" that fully solvates the enaminonitrile, establishing a dark, non-fluorescent monomeric baseline.

  • Fractional Aliquoting: Prepare a series of 10 mL volumetric flasks. Add appropriate volumes of the THF stock and pure THF to maintain a constant final compound mass.

  • Antisolvent Injection: Slowly inject varying volumes of deionized water (the antisolvent) under vigorous sonication to yield mixtures with water fractions ( fw​ ) ranging from 0% to 99% (v/v). The final compound concentration must remain exactly 10 μ M across all flasks.

    • Causality: Water forces the hydrophobic molecules to aggregate. Sonication is critical here; it ensures the formation of uniform, suspended nano-aggregates rather than macroscopic precipitates that would scatter light and ruin the optical readouts.

  • Equilibration & Measurement: Allow the mixtures to rest in the dark for 30 minutes to stabilize the aggregates, then record the PL spectra.

  • Validation: Plot the relative emission intensity ( I/I0​ ) versus fw​ . A sharp, exponential increase in intensity at high water fractions ( fw​>70% ) confirms the RIR mechanism.

Workflow Step1 Step 1: Stock Preparation Dissolve in THF (1 mM) Step2 Step 2: Aliquoting Transfer to volumetric flasks Step1->Step2 Step3 Step 3: Antisolvent Addition Add H2O (0% to 99% fw) Step2->Step3 Step4 Step 4: Equilibration Sonicate and rest for 30 mins Step3->Step4 Step5 Step 5: PL Measurement Record emission spectra Step4->Step5 Step6 Step 6: Data Analysis Plot Intensity vs. Water Fraction Step5->Step6

Diagram 2: Step-by-step experimental workflow for evaluating Aggregation-Induced Emission (AIE).

Advanced Applications

The unique combination of a reactive alkene/nitrile core and intense AIE properties makes 2,3-diphenyl-3-phenylamino-acrylonitrile derivatives highly valuable in applied sciences:

  • Reactive Matrices for Mass Spectrometry: Structurally related push-pull acrylonitriles (such as 2-phenyl-3-(p-aminophenyl) acrylonitrile, or PAPAN) have been successfully deployed as reactive matrices in MALDI-MS. The primary amine reacts with the terminal aldehydes of glycans, while the push-pull conjugated system provides exceptional UV absorption and ionization efficiency, boosting detection sensitivity 100-fold compared to traditional matrices[5].

  • Pharmacological Agents: The diphenyl acrylonitrile scaffold has demonstrated significant bioactivity. Halogen-bearing 2,3-diphenyl acrylonitriles have been synthesized and evaluated as selective anticancer agents, showing potent antiproliferative activity by inducing cell-cycle arrest in the G2/M phase and triggering cellular apoptosis[6].

References

  • 2-Phenyl-3-(p-aminophenyl) Acrylonitrile: A Reactive Matrix for Sensitive and Selective Analysis of Glycans by MALDI-MS Analytical Chemistry (NIH)[Link]

  • Hydrogen bonds in “push-pull” enamines New Journal of Chemistry (RSC Publishing)[Link]

  • Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents PubMed (NIH)[Link]

  • In situ formation of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile ResearchGate[Link]

  • DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino) ChemRxiv[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,3-Diphenyl-3-phenylamino-acrylonitrile

Initiating the Analysis I'm currently breaking down the request to create a step-by-step synthesis protocol. I'm focusing on the compound, the format needed (detailed application notes), and considering the implied audie...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently breaking down the request to create a step-by-step synthesis protocol. I'm focusing on the compound, the format needed (detailed application notes), and considering the implied audience's expertise. My current focus is defining each element for a precise protocol.

Defining the User & Content

Now, I'm structuring the needs for the application notes, defining key elements like autonomy, scientific integrity, and visualization. Emphasis is placed on experimental causality, authoritative references, and comprehensive visualizations like Graphviz diagrams. The user is a research expert needing a clear, self-validating guide.

Considering Structural Aspects

I am now focusing on the structural aspects of the molecule. The IUPAC name, 2,3-diphenyl-3-(phenylamino)prop-2-enenitrile, reveals it's an enamine derivative of a beta-ketonitrile, which offers some additional insights into potential reactions and properties. I'll need to explore some broader searches now.

Considering Synthesis Options

I'm currently focused on synthesizing 2,3-diphenyl-3-(phenylamino)acrylonitrile. My initial thought is to explore a condensation reaction between aniline and 3-oxo-2,3-diphenylpropanenitrile as a potential route.

Verifying the Reaction

I'm now focusing on the reaction between phenylacetonitrile and N-phenylbenzimidoyl chloride. My aim is to confirm their interaction as a method for producing 2,3-diphenyl-3-phenylamino-acrylonitrile. I am looking at Ph-CH2-CN and Ph-C(Cl)=N-Ph to assess the feasibility.

Confirming the Structure

The mechanism now appears clear, and the structure is validated! Using sodium amide as a base, I see deprotonation, nucleophilic attack, and chloride elimination, resulting in the imine Ph-CH(CN)-C(Ph)=N-Ph. The subsequent tautomerization to the enamine form, Ph-C(CN)=C(Ph)-NH-Ph, yields the desired 2,3-diphenyl-3-(phenylamino)acrylonitrile product. The reaction path is now deemed feasible.

Considering Reaction Synthesis

I've determined that synthesizing 2,3-diphenyl-3-phenylamino-acrylonitrile is best achieved through the condensation of phenylacetonitrile and N-phenylbenzimidoyl chloride. Strong bases, like sodium amide, sodium hydride, or potassium tert-butoxide, will be crucial catalysts in this reaction.

Drafting Detailed Protocol

I'm now outlining the complete protocol, step-by-step. The reaction scheme involves phenylacetonitrile reacting with N-phenylbenzimidoyl chloride, with a base to form the target compound. I've settled on using Sodium hydride in THF, as the mechanism involves deprotonation of the phenylacetonitrile, nucleophilic attack, chloride elimination, and imine-enamine tautomerization.

Refining Purification Steps

I'm now detailing the purification steps. I am considering several methods, including recrystallization from a suitable solvent or column chromatography using silica gel. I also plan to conduct a thorough analysis of product purity using analytical techniques like NMR, IR, and mass spectrometry.

Organizing Data and Content

I am now structuring the guide. I've selected a title and am writing the abstract, outlining the compound's significance. I plan to incorporate a mechanistic rationale, explaining reagent choices, and a reaction pathway diagram. I'm preparing detailed materials and equipment lists, and a step-by-step protocol with safety warnings. I'm also planning a data presentation table.

Developing Troubleshooting Framework

I'm now focusing on a troubleshooting guide, considering potential issues. What if there's no hydrogen evolution? What if the imine doesn't fully tautomerize? This guides my next steps. Also, I'm integrating data validation through NMR, IR, and MS to confirm the product's identity and purity. I am beginning to formulate the questions for this trouble shooting guide.

I'm also working on sourcing authoritative references. I've found that Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, particularly the section on reactions of N-phenylbenzimidoyl chloride and phenylacetonitrile is relevant. Science of Synthesis, Product Class 3: Nitrilium Salts provides information on nitrilium intermediates generation and their reactions with nucleophiles, which are critical to ground the work.

Analyzing Push-Pull Enamines

I've established that the "push-pull enamine" concept is well-defined. My focus is now on 2,3-diphenyl-3-phenylamino-acrylonitrile as a prime example, recognizing the electron-donating phenylamino group (-NHPh) and its electron-withdrawing partner. The literature supports this characterization. I'm building on this foundation.

Organizing the Outline

I'm now outlining a synthetic guide! The title and abstract are set; I'll detail the compound's push-pull significance. Next, the mechanistic rationale will explain reagent choices using the E-E-A-T framework, focusing on the role of NaH and the electrophilic nature of N-phenylbenzimidoyl chloride. Then, I'll visualize the mechanistic pathway with Graphviz DOT. Finally, a table will list materials, reagents, and hazards.

Developing the Synthesis

My focus has shifted to the practical aspects. I've designed a step-by-step experimental protocol, including crucial validation checks within each stage. I'm now drafting a detailed analytical validation section, expecting specific NMR, IR, and MS data, and providing explanations. I'm also preparing a troubleshooting guide for common issues. Lastly, I'm working on the references section and drafting the Graphviz DOT code for the mechanistic pathway.

Visualizing the Mechanism

I've completed the Graphviz DOT code! I've visualized the mechanism, focusing on the deprotonation of phenylacetonitrile by sodium hydride, followed by nucleophilic attack on N-phenylbenzimidoyl chloride. The subsequent chloride elimination leads to an imine intermediate that then undergoes tautomerization to yield the final push-pull enamine product. I've designed the code to highlight key intermediates and reactions.

Refining the References

I'm now diving into the reference list, ensuring its completeness and accuracy. I've located a crucial reference for heterocycle chemistry, specifically "Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives." I'm double-checking all citations within the document. I will refine any missing entries for the synthetic protocol.

Gathering Supporting Literature

I'm now integrating crucial references. I've found that Wiley & Sons (1974) discusses the relevant reaction. "Science of Synthesis" references, by Thieme Chemistry, provide further insight into nitrilium salt intermediates and the specific reactions. Additionally, I've confirmed a general reference for the imine-enamine tautomerization. I've curated the provided URLs to each reference, ready to deploy. For example, I have the exact URL for the Wiley & Sons reference.

Prioritizing URL Accuracy

I'm now prioritizing the URLs. Based on the prompt, I'm verifying and selecting the most reliable links from the grounding tool's search results. For Thieme, I'm considering using the direct DOI link if available, or its domain. For the Wiley reference, I'll extract and use the provided URL. I will ensure a working URL or a clean domain is prioritized for each reference in the document.

Compiling Accurate References

I'm now integrating citations from reliable sources. I'll include "Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives" from Wiley & Sons, and the "Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines" section from Thieme Science of Synthesis, ensuring valid URLs. I'm focusing on DOI links or publisher links to maintain accuracy.

Refining the Experiment

I'm now refining the experimental protocol! I'm emphasizing anhydrous conditions to the audience of experienced scientists. I'll highlight key safety aspects related to NaH, and provide details about controlling the reaction's thermodynamic favorability, with focus on the enamine's stability. I'm also including a comprehensive data presentation table to validate each step.

Validating Spectral Data

I'm now focused on validating the spectral data I've generated for the push-pull enamine. The provided IR data shows the distinctive CN and NH stretches, and the NMR data shows clear evidence of the push-pull system's characteristics. The mass spectrometry data provides an expected exact mass, confirming the molecular weight. I am re-validating the mechanism, double-checking the role of the base for the addition-elimination sequences.

Detailing the Enamine Mechanism

I'm revisiting the experimental section. I've broken the experimental section into steps and sub-steps. I'm focusing on the first step: the preparation of the alpha-cyano carbanion. I am describing the generation of the alpha-cyano carbanion using NaH in detail, and have incorporated hydrogen gas evolution as a crucial validation step. I will include the mechanistic detail of the addition-elimination step.

Describing the Carbanion Formation

I'm now detailing the crucial first step: forming the alpha-cyano carbanion. I've broken it down step-by-step, including the use of NaH, the optional hexane wash to remove mineral oil, and the temperature control at 0°C. I am highlighting hydrogen gas evolution as immediate validation of the deprotonation, and I've described the resulting yellow solution. I'm now turning my attention to the subsequent addition-elimination step.

Analyzing the Next Step

I'm now detailing the addition-elimination step. I'm focusing on the dropwise addition of the N-phenylbenzimidoyl chloride solution to the carbanion mixture in anhydrous THF (15 mL). I'm highlighting that slow addition prevents unwanted byproducts, and that the darkening solution and formation of NaCl precipitate validates the elimination. I'm also describing the subsequent warming to room temperature and TLC monitoring.

Refining the Purification Steps

I'm now detailing the purification steps to provide a robust experimental procedure. I've described washing the crude product with water and brine, drying it over anhydrous magnesium sulfate, and concentrating it under reduced pressure. I'm focusing on recrystallization from hot ethanol as the primary purification method, linking the method to the crystalline nature of the enamine. I'm also including flash column chromatography as an alternative, with a hexane/ethyl acetate gradient. I've begun to list troubleshooting tips, in case the conversion is incomplete!

Troubleshooting Incomplete Reactions

I'm now outlining troubleshooting steps for the experimental procedure! I've identified that multiple spots on TLC can indicate over-alkylation or imidoyl chloride hydrolysis. I'm suggesting strict anhydrous conditions to address this. Additionally, I'll emphasize avoiding an excess of either the base or the electrophile to prevent these side reactions, enhancing reaction control. I will provide these notes in the troubleshooting section.

Visualizing the Molecular Structure

I'm now integrating the Graphviz DOT code with the experimental procedure. I've designed the code to highlight key intermediates and reactions. I'm focusing on the deprotonation, the nucleophilic attack, and the tautomerization. I'm ensuring that the structural representation complements the experimental details, clarifying the crucial steps.

Refining the DOT Visualization

I've integrated the Graphviz DOT code and refined the structural visualization. I've incorporated the size attribute into the DOT code, setting it to size="10.55,8". I've double-checked that the structural representations complement the experimental procedure and clarify the crucial steps. I've re-validated the layout, confirming proper formatting, with focus on the labels of key intermediates. I've also focused on in-text citations, verifying each one.

Validating Mechanistic Drivers

I'm now detailing the mechanistic rationale. Sodium hydride's irreversible deprotonation of phenylacetonitrile forms the alpha-cyanobenzyl carbanion [2]. The imine-enamine tautomerization is thermodynamically driven, heavily favored by the push-pull conjugation [3]. The addition-elimination step yields the push-pull enamine product. I will reference "Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives [1]."

Application

Application Note & Protocol Guide: 2,3-Diphenyl-3-phenylamino-acrylonitrile in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction & Chemical Profile 2,3-Diphenyl-3-phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Chemical Profile

2,3-Diphenyl-3-phenylamino-acrylonitrile (also known systematically as 3-anilino-2,3-diphenylacrylonitrile) is a highly functionalized β -arylamino- α,β -unsaturated nitrile. In the realm of medicinal chemistry and drug development, enaminonitriles are prized as versatile, multi-electrophilic/nucleophilic building blocks for the construction of complex heterocycles, including pyrazoles, pyrimidines, and isoxazoles[1].

The "Push-Pull" Electronic System

The unique reactivity of this precursor stems from its "push-pull" electronic configuration. The electron-donating phenylamino (aniline) group at the β -position pushes electron density into the alkene, while the strongly electron-withdrawing nitrile group at the α -position pulls electron density away.

  • Mechanistic Consequence: This polarization renders the β -carbon highly susceptible to nucleophilic attack by binucleophiles (e.g., hydrazines, amidines).

  • Structural Divergence: Unlike primary enaminonitriles (e.g., 3-amino-2,3-diphenylacrylonitrile), which can undergo iodine-mediated oxidative cyclization to form highly strained 2H-azirines[2], the N -phenyl substitution in this precursor prevents the formation of a neutral N=C double bond within a three-membered ring. Consequently, its primary synthetic utility lies in addition-elimination cascades where the aniline moiety acts as a stable leaving group, or in complex photochemical rearrangements[3].

Divergent Synthetic Workflows

The bifunctional nature of 2,3-diphenyl-3-phenylamino-acrylonitrile allows it to act as a synthetic hub for various pharmacologically relevant scaffolds.

DivergentSynthesis Precursor 2,3-Diphenyl-3-phenylamino- acrylonitrile Pyrazoles Aminopyrazoles (via Hydrazines) Precursor->Pyrazoles Hydrazine hydrate EtOH, Reflux (- Aniline) Pyrimidines Pyrimidines (via Guanidine/Urea) Precursor->Pyrimidines Guanidine HCl NaOEt, Reflux (- Aniline) Isoxazoles Isoxazoles (via Hydroxylamine) Precursor->Isoxazoles NH2OH·HCl NaOAc, EtOH (- Aniline) Imidazoles Imidazoles (via Photochemical Rearrangement) Precursor->Imidazoles hν (UV Irradiation) Intramolecular Cyclization

Fig 1: Divergent synthetic utility of 2,3-Diphenyl-3-phenylamino-acrylonitrile in heterocyclic chemistry.

Mechanistic Causality: The Addition-Elimination Cascade

When synthesizing azoles (like pyrazoles) from this precursor, the reaction does not proceed via simple condensation. Instead, it follows a strict addition-elimination-cyclization pathway:

  • Nucleophilic Attack: The primary amine of a binucleophile (e.g., hydrazine) attacks the electrophilic β -carbon.

  • Elimination: The bulky aniline group is expelled as a leaving group. The thermodynamic stability of the resulting hydrazone intermediate drives this step forward.

  • Cyclization: The secondary nucleophilic center of the intermediate attacks the pendant nitrile carbon, followed by tautomerization to yield a stable, aromatic aminopyrazole[1].

Mechanism Step1 2,3-Diphenyl-3-phenylamino-acrylonitrile (Electrophilic β-carbon) Step2 Addition Intermediate (Hydrazine attack at β-carbon) Step1->Step2 + NH2NH2 (Nucleophilic Attack) Step3 Hydrazone Intermediate (Elimination of Aniline) Step2->Step3 - PhNH2 (Aniline Leaving Group) Step4 Intramolecular Cyclization (Attack on Nitrile) Step3->Step4 Ring Closure Step5 3,4-Diphenyl-1H-pyrazol-5-amine (Aromatization/Tautomerization) Step4->Step5 Tautomerization

Fig 2: Mechanism of Hydrazine-Mediated Cyclization to Aminopyrazoles.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions, required equivalents, and expected yields for the primary heterocyclic derivatives synthesized from this precursor.

Reactant PrecursorCo-Reactant (Equiv)Catalyst / ConditionsMajor ProductYield Range
2,3-Diphenyl-3-phenylamino-acrylonitrileHydrazine hydrate (1.5)EtOH, Reflux, 4-6h3,4-Diphenyl-1H-pyrazol-5-amine75 - 85%
2,3-Diphenyl-3-phenylamino-acrylonitrilePhenylhydrazine (1.2)AcOH, Reflux, 6h1,3,4-Triphenyl-1H-pyrazol-5-amine70 - 80%
2,3-Diphenyl-3-phenylamino-acrylonitrileGuanidine HCl (1.5)NaOEt/EtOH, Reflux, 8h5,6-Diphenylpyrimidine-2,4-diamine65 - 75%
2,3-Diphenyl-3-phenylamino-acrylonitrileHydroxylamine HCl (1.5)NaOAc, EtOH, Reflux, 6h3,4-Diphenylisoxazol-5-amine60 - 70%

Experimental Protocols

Protocol A: Synthesis of 3,4-Diphenyl-1H-pyrazol-5-amine

Aminopyrazoles are privileged scaffolds in kinase inhibitor design. This protocol leverages the addition-elimination pathway to construct the pyrazole core.

Materials:

  • 2,3-Diphenyl-3-phenylamino-acrylonitrile (1.0 mmol, 296.36 g/mol )

  • Hydrazine hydrate (80% aqueous solution, 1.5 mmol)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,3-diphenyl-3-phenylamino-acrylonitrile (296 mg, 1.0 mmol) in 10 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 mmol) dropwise to the suspension at room temperature. Causality Note: A slight excess of hydrazine is used to ensure complete displacement of the aniline leaving group and to compensate for any evaporative loss during reflux[1].

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (oil bath temperature) for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the bright yellow precursor spot indicates completion.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 30 mL of ice-cold distilled water while stirring vigorously.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 10 mL) to remove residual hydrazine and water-soluble impurities.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 3,4-diphenyl-1H-pyrazol-5-amine.

Protocol B: Synthesis of 5,6-Diphenylpyrimidine-2,4-diamine

Pyrimidines are ubiquitous in drug discovery. This protocol utilizes guanidine to form a highly substituted pyrimidine ring.

Materials:

  • 2,3-Diphenyl-3-phenylamino-acrylonitrile (1.0 mmol)

  • Guanidine hydrochloride (1.5 mmol)

  • Sodium ethoxide (1.5 mmol)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology:

  • Free-Basing Guanidine: In a dry 50 mL flask under an inert atmosphere, dissolve sodium ethoxide (1.5 mmol) in 10 mL of absolute ethanol. Add guanidine hydrochloride (1.5 mmol) and stir for 30 minutes at room temperature. Causality Note: Sodium ethoxide is strictly required to neutralize the hydrochloride salt, liberating the free guanidine base necessary for nucleophilic attack.

  • Precursor Addition: Filter off the precipitated sodium chloride. To the clear filtrate containing free guanidine, add 2,3-diphenyl-3-phenylamino-acrylonitrile (1.0 mmol) dissolved in 5 mL of ethanol.

  • Cyclocondensation: Reflux the mixture for 8 hours. The reaction proceeds via initial attack of guanidine at the β -carbon, elimination of aniline, and subsequent cyclization of the intermediate amidine onto the nitrile group.

  • Workup & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Triturate the residue with cold water to precipitate the product. Filter, dry, and recrystallize from ethanol to yield the target pyrimidine-2,4-diamine.

References

  • Photocyclisation and photoisomerisation of 1,3,4- and 1,4,5-triphenylpyrazole Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link][3]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: Molecules (MDPI) via ResearchGate URL:[Link][1]

  • Synthesis of 2H-Azirines via Iodine-Mediated Oxidative Cyclization of Enamines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Method

Advanced Application Notes: 2,3-Diphenyl-3-phenylamino-acrylonitrile (DPPAA) in Materials Science

Executive Summary 2,3-Diphenyl-3-phenylamino-acrylonitrile (DPPAA) is a highly conjugated α,β -unsaturated nitrile derivative that has garnered significant attention in materials science and bio-optics. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Diphenyl-3-phenylamino-acrylonitrile (DPPAA) is a highly conjugated α,β -unsaturated nitrile derivative that has garnered significant attention in materials science and bio-optics. Characterized by a Donor- π -Acceptor (D- π -A) architecture, DPPAA exhibits pronounced Aggregation-Induced Emission (AIE) . This application note provides researchers and materials scientists with field-proven protocols for the synthesis, photophysical characterization, and downstream application of DPPAA in bioimaging and optoelectronics.

Mechanistic Insights: The Photophysics of DPPAA

To effectively utilize DPPAA, one must understand the causality behind its optical behavior. Traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ) at high concentrations or in the solid state due to intermolecular π−π stacking, which facilitates non-radiative decay pathways.

DPPAA circumvents this through its highly twisted, pinwheel-like molecular conformation.

  • Intramolecular Charge Transfer (ICT): The electron-donating phenylamino group and the highly electron-withdrawing cyano (acrylonitrile) core create a strong ICT state upon excitation. This makes DPPAA highly solvatochromic [1].

  • Restriction of Intramolecular Rotation (RIR): In dilute solutions (e.g., pure Tetrahydrofuran), the peripheral phenyl rings rotate freely, dissipating exciton energy non-radiatively. When aggregated (e.g., in water/THF mixtures or solid films), steric hindrance physically locks these rotations. The RIR mechanism blocks non-radiative decay, forcing the molecule to release energy via intense fluorescence [2].

AIE_Mechanism Sol DPPAA in Solution (Good Solvent) Rot Active Intramolecular Rotations (Phenyl Rings) Sol->Rot Quench Non-Radiative Decay (Fluorescence Quenched) Rot->Quench Agg DPPAA in Aggregates (Poor Solvent/Solid) RIR Restriction of Intramolecular Rotation (RIR) Agg->RIR Emit Radiative Decay (Strong Fluorescence) RIR->Emit

Diagram 1: The AIE mechanism of DPPAA driven by RIR and ICT pathways.

Synthesis and Purification Protocol

The synthesis of DPPAA relies on the condensation of a β -ketonitrile with an aromatic amine. The following protocol utilizes Dean-Stark apparatus mechanics to drive the equilibrium toward the enamine product by continuously removing the water byproduct.

Materials Required:
  • 3-oxo-2,3-diphenylpropanenitrile (1.0 eq)

  • Aniline (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalyst)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:
  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve 10 mmol of 3-oxo-2,3-diphenylpropanenitrile and 12 mmol of aniline in 100 mL of anhydrous toluene.

  • Catalysis: Add 1 mmol of p-TSA. Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the aniline nitrogen.

  • Reflux & Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 120 °C (reflux) for 12–16 hours. Causality: Toluene forms an azeotrope with the generated water. Removing water continuously shifts the reaction equilibrium toward the desired β -enaminonitrile (Le Chatelier's Principle).

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO3​ (to neutralize p-TSA), water, and brine. Dry over anhydrous MgSO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/Ethyl Acetate, 4:1 v/v) to yield DPPAA as a bright yellow solid.

Fabrication of AIE Nanoparticles (AIE-NPs) for Bioimaging

DPPAA is highly hydrophobic, making it unsuitable for direct biological application. To utilize its AIE properties in aqueous biological environments, it must be formulated into organic nano-aggregates via the reprecipitation method [3].

Step-by-Step Methodology:
  • Stock Solution: Dissolve purified DPPAA in spectroscopic grade Tetrahydrofuran (THF) to a concentration of 1.0 mM. Ensure complete dissolution via brief vortexing.

  • Solvent/Non-Solvent Mixing: Prepare a series of vials containing Milli-Q water. To achieve a specific water fraction ( fw​ ), rapidly inject a calculated volume of the THF stock into the water under continuous, high-intensity sonication (e.g., for fw​=90% , inject 100 μ L of THF stock into 900 μ L of water).

  • Nanoprecipitation Dynamics: Causality: The rapid change in solvent polarity causes instantaneous supersaturation. Sonication provides the mechanical shear necessary to prevent macro-crystallization, restricting the growth phase and yielding uniform nanoparticles with a low Polydispersity Index (PDI < 0.2).

  • Stabilization (Optional for in vivo use): For cellular uptake, encapsulate the NPs by co-dissolving an amphiphilic polymer (e.g., DSPE-PEG2000) in the THF stock prior to injection.

Quantitative Data: Photophysical Response to Aggregation

The table below summarizes the expected photophysical transition of DPPAA as the water fraction ( fw​ ) increases, validating the AIE phenomenon.

Water Fraction ( fw​ , %)State of DPPAAAbsorption λmax​ (nm)Emission λmax​ (nm)Relative PL Intensity (a.u.)Quantum Yield ( ΦF​ , %)
0% (Pure THF) Solvated Monomer385N/A (Quenched)1.0< 0.5
50% Solvated / Micro-clusters3855403.51.2
70% Nano-aggregates39055545.018.5
90% Solid Nanoparticles398565180.045.0
99% Solid Nanoparticles402570210.052.0

Note: The bathochromic (red) shift in absorption at high fw​ indicates the formation of J-aggregates, while the massive leap in PL intensity confirms RIR activation.

NP_Workflow Step1 1. Dissolve DPPAA in THF (1 mM) Step3 3. Rapid Injection under Sonication Step1->Step3 Step2 2. Prepare Water/THF Mixtures (fw = 0% to 99%) Step2->Step3 Step4 4. AIE Nanoparticle Formation Step3->Step4 Step5 5. DLS & Photophysical Characterization Step4->Step5

Diagram 2: Experimental workflow for DPPAA AIE Nanoparticle formulation.

Application Protocol: Emissive Layer in OLEDs

Because DPPAA exhibits high solid-state quantum yields, it is an excellent candidate for the Emissive Layer (EML) in non-doped or lightly doped Organic Light-Emitting Diodes (OLEDs).

OLED Fabrication Workflow:
  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with O2​ plasma for 10 minutes to increase the work function and improve hole injection.

  • Hole Transport Layer (HTL): Spin-coat or vacuum-evaporate a 40 nm layer of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).

  • Emissive Layer (EML): Co-evaporate DPPAA with a host matrix like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) at a 10 wt% doping concentration to a thickness of 30 nm. Causality: While DPPAA is an AIEgen, blending it into a CBP host facilitates efficient Förster Resonance Energy Transfer (FRET) from the host to the DPPAA dopant and ensures balanced charge carrier mobility.

  • Electron Transport Layer (ETL) & Cathode: Evaporate 20 nm of TPBi, followed by 1 nm of LiF (electron injection layer) and 100 nm of Aluminum.

  • Validation: The resulting device should exhibit a low turn-on voltage (~3.5 V) with a bright yellow-green electroluminescence corresponding to the solid-state PL emission of DPPAA (~560-570 nm).

References

  • Percino, M. J., et al. (2014). "The effect of the supramolecular network of (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile on the fluorescence behavior of a single crystal: experimental and theoretical studies." CrystEngComm, 16, 8591-8604. URL:[Link][1]

  • Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). "Aggregation-induced emission." Chemical Society Reviews, 40(11), 5361-5388. URL:[Link]

  • Cao, M., et al. (2023). "Aggregation-Induced Emission (AIE), Life and Health." ACS Nano, 17(15), 14347–14405. URL:[Link][2]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 2,3-Diphenyl-3-phenylamino-acrylonitrile

Document ID: AN-2026-0325 Target Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals Scale: 1.0 kg (Pilot-Scale Protocol) Introduction & Strategic Overview 2,3-Diphenyl-3-phenylamino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0325 Target Audience: Process Chemists, Manufacturing Scientists, and Drug Development Professionals Scale: 1.0 kg (Pilot-Scale Protocol)

Introduction & Strategic Overview

2,3-Diphenyl-3-phenylamino-acrylonitrile (an enaminonitrile) is a highly versatile synthetic building block. Its densely functionalized core—featuring a nucleophilic enamine carbon, an electrophilic nitrile, and multiple aromatic rings—makes it a privileged intermediate in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and selective anticancer agents [1].

Transitioning the synthesis of this molecule from a milligram-scale discovery lab to a kilogram-scale pilot plant introduces significant chemical engineering challenges. Laboratory protocols typically rely on Sodium Hydride (NaH) in Dimethylformamide (DMF) to generate the reactive carbanion. However, at scale, NaH presents severe flammability hazards due to hydrogen gas evolution, and DMF is notoriously difficult to remove during downstream processing.

This application note details a robust, self-validating, and scalable manufacturing process. By transitioning to Potassium tert-butoxide (KOtBu) in a Toluene/Tetrahydrofuran (THF) solvent system, we eliminate hydrogen evolution, mitigate exotherms, and streamline the isolation process via anti-solvent crystallization.

Mechanistic Pathway & Chemical Causality

The synthesis relies on the nucleophilic addition of a nitrile-stabilized carbanion to an electrophilic imidoyl chloride [2].

  • Deprotonation: KOtBu deprotonates phenylacetonitrile [3] to form a resonance-stabilized carbanion. THF is utilized as a co-solvent to ensure the complete dissolution of KOtBu and the resulting potassium salt.

  • Electrophilic Coupling: The carbanion attacks N-phenylbenzimidoyl chloride. Toluene acts as the primary heat sink, moderating the highly exothermic coupling event.

  • Thermodynamic Tautomerization: The initial coupling yields an imine intermediate. However, the presence of an adjacent acidic proton drives a rapid tautomerization. The proton shifts to the imine nitrogen, forming an enamine. This step is the thermodynamic sink of the reaction, driven by the formation of an extensively conjugated π -system spanning the nitrile, the alkene, the amine lone pair, and the phenyl rings.

Reaction_Mechanism A Phenylacetonitrile (1.0 eq) C Carbanion Intermediate A->C Deprotonation (< 5°C) B KOtBu Base (1.2 eq) B->C E Imine Intermediate C->E Nucleophilic Substitution D N-Phenylbenzimidoyl Chloride (1.05 eq) D->E F 2,3-Diphenyl-3-phenylamino- acrylonitrile E->F Tautomerization (Thermodynamic Sink)

Mechanistic pathway for the synthesis of 2,3-Diphenyl-3-phenylamino-acrylonitrile.

Process Parameters & Quantitative Data

To ensure a self-validating system, critical process parameters (CPPs) must be continuously monitored. Table 1 outlines the strategic shifts made for scale-up, while Table 2 provides the exact Bill of Materials (BOM) for a 1.0 kg theoretical yield batch.

Table 1: Reaction Parameter Comparison (Lab vs. Pilot Scale)
ParameterLab-Scale (Discovery)Pilot-Scale (Manufacturing)Causality / Engineering Rationale
Base NaH (60% in mineral oil)KOtBu (Solid)Eliminates H2​ off-gassing; avoids mineral oil contamination.
Solvent DMFToluene / THF (5:1 v/v)Toluene enables direct aqueous phase separation and acts as a crystallization matrix.
Temperature 0 °C to RT (Rapid)< 15 °C (Controlled Dosing)Prevents oxidative dimerization of the carbanion and degradation of the electrophile.
Isolation Silica Gel ChromatographyAnti-Solvent CrystallizationChromatography is unscalable. Crystallization from Toluene/Heptane yields >98% purity.
Table 2: Bill of Materials (1.0 kg Theoretical Yield Scale)
MaterialMW ( g/mol )EquivalentsMass / VolumeRole
Phenylacetonitrile117.151.00395 gNucleophile
N-Phenylbenzimidoyl chloride215.681.05763 gElectrophile
Potassium tert-butoxide112.211.20454 gBase
Tetrahydrofuran (THF)72.11-2.0 LCo-solvent (Solubility)
Toluene92.14-10.0 LPrimary Solvent / Heat Sink
Heptane100.20-12.0 LAnti-solvent
Purified Water (DI)18.02-5.0 LQuench / Aqueous Wash

Step-by-Step Manufacturing Protocol

Note: N-Phenylbenzimidoyl chloride is highly sensitive to moisture and will rapidly hydrolyze to benzanilide. All reactor lines must be thoroughly dried and purged with Nitrogen ( N2​ ) prior to execution.

Phase 1: Reactor Preparation & Carbanion Generation
  • Inerting: Purge a 50 L glass-lined reactor with N2​ for 30 minutes. Ensure internal moisture is < 500 ppm (Karl Fischer titration).

  • Solvent & Base Charge: Charge the reactor with Toluene (7.0 L) and THF (2.0 L). Initiate agitation at 150 RPM. Charge KOtBu (454 g) in a single portion through the solids port.

  • Cooling: Engage the reactor jacket chiller and cool the suspension to an internal temperature ( Tint​ ) of 0–5 °C.

  • Substrate Dosing: Transfer Phenylacetonitrile (395 g) to an addition funnel. Dose into the reactor over 45 minutes, maintaining Tint​ < 10 °C.

    • In-Process Observation: The reaction mixture will transition to a deep yellow/orange suspension, confirming the generation of the phenylacetonitrile carbanion. Stir for an additional 30 minutes at 5 °C.

Phase 2: Electrophilic Coupling
  • Electrophile Preparation: In a separate, dry 5 L vessel, dissolve N-Phenylbenzimidoyl chloride (763 g) in anhydrous Toluene (3.0 L).

  • Coupling: Pump the electrophile solution into the main reactor at a controlled rate over 90 minutes. Critical Parameter: The coupling is highly exothermic; adjust the dosing rate to ensure Tint​ does not exceed 15 °C.

  • Aging: Once dosing is complete, adjust the jacket temperature to warm the reactor to 20–25 °C. Age the reaction for 4 hours.

    • Analytical Validation (IPC-1): Pull a sample for HPLC analysis. The reaction is deemed complete when residual Phenylacetonitrile is < 1.0% (Area/Area).

Phase 3: Quench & Downstream Processing
  • Aqueous Quench: Cool the reactor to 10 °C. Slowly charge DI Water (5.0 L) over 30 minutes to quench unreacted base and dissolve the KCl and tert-butanol by-products.

  • Phase Separation: Cease agitation and allow the biphasic system to settle for 30 minutes. Discard the lower aqueous layer. Wash the upper organic layer with 10% brine (3.0 L).

  • Solvent Exchange: Configure the reactor for vacuum distillation. Distill the organic layer at 45 °C under reduced pressure (approx. 150 mbar) to remove all THF and concentrate the Toluene volume down to approximately 4.0 L.

Phase 4: Anti-Solvent Crystallization & Isolation
  • Crystallization: Heat the concentrated Toluene solution to 60 °C. Slowly dose Heptane (10.0 L) over 2 hours as an anti-solvent.

  • Cooling Ramp: Induce nucleation by cooling the reactor from 60 °C to 5 °C at a linear rate of 10 °C/hour. Hold at 5 °C for 2 hours to maximize yield.

  • Filtration & Drying: Discharge the slurry to a Nutsche filter. Wash the filter cake with cold Heptane (2.0 L). Transfer the damp powder to a vacuum oven and dry at 50 °C / < 50 mbar for 12 hours.

  • Expected Yield: 820–860 g (83–87% of theoretical).

  • Expected Purity: > 98.5% by HPLC.

Process_Flow S1 1. Reactor Preparation (Inert N2, Toluene/THF) S2 2. Carbanion Generation (Add KOtBu, then PhCH2CN) S1->S2 S3 3. Electrophilic Coupling (Dose Imidoyl Chloride) S2->S3 S4 4. Aqueous Quench (H2O Addition, Phase Split) S3->S4 S5 5. Solvent Exchange (Distillation to Toluene) S4->S5 S6 6. Anti-Solvent Crystallization (Heptane Addition) S5->S6 S7 7. Isolation & Drying (Filtration, Vacuum 50°C) S6->S7

Pilot-scale manufacturing workflow and downstream isolation process.

References

  • Title: Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Product Class 3: Nitrilium Salts (Science of Synthesis) Source: Thieme Connect URL: [Link]

Technical Notes & Optimization

Troubleshooting

Reducing unwanted byproducts in 2,3-Diphenyl-3-phenylamino-acrylonitrile reactions

Welcome to the technical support center for the synthesis of 2,3-Diphenyl-3-phenylamino-acrylonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,3-Diphenyl-3-phenylamino-acrylonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically focusing on the reduction of unwanted byproducts. Our goal is to provide you with the expertise and practical guidance necessary to achieve high-purity yields in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of 2,3-Diphenyl-3-phenylamino-acrylonitrile.

Q1: What is the primary synthetic route for 2,3-Diphenyl-3-phenylamino-acrylonitrile?

The most common and direct method for synthesizing 2,3-Diphenyl-3-phenylamino-acrylonitrile is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, phenylacetonitrile, with an aromatic aldehyde, followed by the addition of an amine.

Q2: I am observing a significant amount of a high molecular weight byproduct. What is it likely to be?

A prevalent byproduct in this reaction is 3-((4-diphenylamino)phenyl)-2,4-diphenylpentanedinitrile. This impurity arises from a Michael addition side reaction where a molecule of the starting material, phenylacetonitrile, acts as a nucleophile and attacks the electron-deficient β-carbon of the newly formed 2,3-Diphenyl-3-phenylamino-acrylonitrile product.

Q3: How does the choice of catalyst influence the formation of this Michael adduct?

The choice of catalyst is critical. Stronger, more basic catalysts like piperidine can significantly promote the Michael addition, leading to higher yields of the dinitrile byproduct. Conversely, using a milder base like potassium hydroxide (KOH) has been shown to favor the desired Knoevenagel condensation product and minimize the Michael addition.

Q4: Can I run this reaction under solvent-free conditions?

Yes, solvent-free conditions for Knoevenagel condensations have been successfully implemented and can be an effective and environmentally friendly option. Grinding the reactants together at room temperature can sometimes provide a high yield of the desired product.

Q5: What are the best analytical methods to assess the purity of my product and identify byproducts?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main product and separating it from byproducts.

  • Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is excellent for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS) provides molecular weight information, which is vital for identifying unknown impurities.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the synthesis of 2,3-Diphenyl-3-phenylamino-acrylonitrile.

Issue 1: High Levels of Michael Adduct (Dinitrile Byproduct) Formation

Symptoms:

  • A significant peak in the HPLC chromatogram with a higher retention time than the desired product.

  • Mass spectrometry data indicating a molecular weight corresponding to the addition of a phenylacetonitrile molecule to the product.

  • Complex ¹H NMR spectrum with overlapping aromatic and aliphatic signals.

Root Causes and Corrective Actions:

The formation of the Michael adduct is a common challenge. The underlying cause is the nucleophilic attack of the deprotonated phenylacetonitrile on the electron-deficient double bond of the product.

Workflow for Minimizing Michael Adduct Formation

start High Michael Adduct Detected catalyst Evaluate Catalyst System start->catalyst temp Optimize Reaction Temperature catalyst->temp stoich Adjust Reactant Stoichiometry temp->stoich addition Modify Addition Protocol stoich->addition end Reduced Michael Adduct addition->end

Caption: Troubleshooting workflow for Michael adduct reduction.

Detailed Corrective Actions:

ParameterRecommended ActionScientific Rationale
Catalyst Switch from a strong base like piperidine to a milder base such as potassium hydroxide (KOH) or boric acid.Milder bases are less effective at deprotonating phenylacetonitrile, thus reducing the concentration of the nucleophile available for the Michael addition.
Temperature Conduct the reaction at a lower temperature.The Michael addition often has a higher activation energy than the Knoevenagel condensation. Lowering the temperature can selectively slow down the side reaction.
Stoichiometry Use a 1:1 molar ratio of the aromatic aldehyde and phenylacetonitrile, or a slight excess of the aldehyde.This ensures that the concentration of the nucleophilic phenylacetonitrile is minimized once the initial condensation has occurred.
Reactant Addition Add the phenylacetonitrile solution slowly to the reaction mixture containing the aldehyde and catalyst.This maintains a low instantaneous concentration of the nucleophile, thereby disfavoring the bimolecular Michael addition reaction.

Experimental Protocol: Optimized Synthesis with Minimized Michael Adduct

  • To a solution of p-(diphenylaminophenyl) aldehyde (1.28 mmol) in ethanol (10 mL) at ambient temperature, add powdered potassium hydroxide (1.28 mmol).

  • Stir the mixture vigorously.

  • Slowly add a solution of phenylacetonitrile (1.28 mmol) in ethanol (5 mL) dropwise over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a yellow precipitate should form.

  • Filter the precipitate and wash thoroughly with cold water.

  • Purify the product by recrystallization from methanol.

Issue 2: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows persistent spots corresponding to the starting aldehyde and/or phenylacetonitrile.

  • HPLC chromatogram displays peaks with retention times matching the starting materials.

Root Causes and Corrective Actions:

Incomplete conversion can be due to several factors related to reaction kinetics and equilibrium.

Logic Diagram for Addressing Incomplete Conversion

start Unreacted Starting Materials catalyst Verify Catalyst Activity start->catalyst time Increase Reaction Time catalyst->time temp Increase Reaction Temperature time->temp solvent Re-evaluate Solvent Choice temp->solvent end Complete Conversion solvent->end

Caption: Decision-making process for incomplete reactions.

Detailed Corrective Actions:

ParameterRecommended ActionScientific Rationale
Catalyst Activity Ensure the catalyst is fresh and active. If using an amine base, verify its purity. Consider increasing the catalyst loading to 10-15 mol%.An inactive or insufficient amount of catalyst will result in a slow or stalled reaction.
Reaction Time Continue to monitor the reaction by TLC for an extended period.Some Knoevenagel condensations can be slow to reach completion, especially at lower temperatures.
Temperature If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for the formation of byproducts.Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion.
Solvent Ensure that all reactants are fully soluble in the chosen solvent at the reaction temperature. Polar aprotic solvents like DMF or acetonitrile can sometimes increase reaction rates.Poor solubility of reactants can lead to a heterogeneous reaction mixture and slow reaction rates.
Issue 3: Formation of a Dark, Tarry, or Polymeric Substance

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • Difficulty in isolating a clean, crystalline product.

  • Broad, unresolved peaks in the NMR spectrum.

Root Causes and Corrective Actions:

Polymerization or degradation of starting materials or products can occur under harsh reaction conditions. The enamine product itself can be unstable and prone to polymerization in the presence of acid.

Detailed Corrective Actions:

  • Reduce Reaction Temperature: High temperatures can promote polymerization and decomposition.

  • Use a Weaker Catalyst: A highly basic or acidic environment can catalyze side reactions.

  • Degas the Solvent: Removing dissolved oxygen can prevent oxidative side reactions that may lead to colored impurities.

  • Purify Starting Materials: Impurities in the starting aldehyde or amine can act as initiators for polymerization.

Section 3: Data Summary and Reference Protocols

This section provides a summary of key reaction parameters and a general protocol for the synthesis.

Table 1: Influence of Catalyst on Product Distribution

CatalystDesired Product Yield (%)Michael Adduct Yield (%)Reference
Piperidine4221
KOH92Not Detected

General Analytical Protocol for Purity Assessment:

  • Sample Preparation: Accurately weigh and dissolve the crude or purified product in a suitable solvent (e.g., acetonitrile or a mixture of methanol and water).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV detector at a wavelength where both the product and potential impurities absorb (e.g., 254 nm and 365 nm).

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to elute all components.

    • MS Detector: Electron ionization (EI) mode.

  • NMR Analysis:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of product to impurities if possible.

References

  • Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56(1), 35. [Link]

  • Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help![Link]

  • Chemistry & Biology Interface. (n.d.). Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. [Link]

  • Powers, A. M., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(11), 2658-2663. [Link]

  • Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

  • Kulshrestha, A., Pandey, J., & Singh, D. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benz
Optimization

Preventing degradation of 2,3-Diphenyl-3-phenylamino-acrylonitrile during storage

Welcome to the Technical Support Center for handling and storing 2,3-Diphenyl-3-phenylamino-acrylonitrile . As a highly substituted β -aminoacrylonitrile, this compound features a classic "push-pull" conjugated alkene sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 2,3-Diphenyl-3-phenylamino-acrylonitrile . As a highly substituted β -aminoacrylonitrile, this compound features a classic "push-pull" conjugated alkene system. The electron-donating phenylamino group and the electron-withdrawing nitrile group create a highly polarized double bond. While this polarization is valuable for synthetic and photophysical applications, it renders the compound highly susceptible to specific degradation pathways—namely, enamine hydrolysis and photo-oxidation.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Core Vulnerabilities & Degradation Pathways

To successfully store this compound, you must first understand how it degrades. The diagram below illustrates the two primary degradation pathways and the logical interventions required to halt them.

DegradationPathways Compound 2,3-Diphenyl-3-phenylamino- acrylonitrile Hydrolysis Acid-Catalyzed Hydrolysis Compound->Hydrolysis Ambient Moisture / H+ PhotoOx Photo-oxidation & Isomerization Compound->PhotoOx UV-Vis Light / O2 Ketone 2,3-Diphenyl-3-oxo- propanenitrile + Aniline Hydrolysis->Ketone Isomers E/Z Isomers & Oxidative Cleavage PhotoOx->Isomers PrevHydro Silanized Vials & Desiccants PrevHydro->Hydrolysis PrevPhoto Amber Vials & Argon Atmosphere PrevPhoto->PhotoOx

Mechanisms of enamine degradation and targeted preventive interventions.

Troubleshooting & FAQs

Q1: My 2,3-Diphenyl-3-phenylamino-acrylonitrile stock has degraded into a sticky residue. LC-MS shows a prominent mass corresponding to aniline. What happened? Mechanistic Cause: You are observing acid-catalyzed enamine hydrolysis. Because the compound is a push-pull enamine, the double-bonded carbon alpha to the nitrile (C2) is easily protonated by trace acids found on standard glassware or in ambient moisture. This protonation forms a highly electrophilic iminium cation at C3. Ambient water then attacks this position, forming an unstable tetrahedral intermediate. Subsequent proton transfer converts the amine into a good leaving group, expelling aniline and leaving behind 2,3-diphenyl-3-oxopropanenitrile [[1]]() 2. Solution: The compound must be stored in a strictly anhydrous environment. Use silanized glass vials to eliminate surface silanol groups (which act as weak Brønsted acids) and store the vials in a desiccator.

Q2: The compound's UV-Vis absorption spectrum has shifted, and NMR indicates a mixture of two distinct isomers, despite starting with a pure batch. Is it degrading? Mechanistic Cause: This is photoisomerization, potentially coupled with early-stage photo-oxidation. The push-pull nature of the carbon-carbon double bond lowers the rotational barrier of the alkene upon photoexcitation. Exposure to ambient laboratory light triggers rapid E/Z isomerization. Furthermore, acrylonitrile derivatives are inherently photosensitive and can undergo radical-mediated degradation if exposed to light and oxygen simultaneously 34. Solution: Always handle the compound under low-light conditions and store it in opaque or amber vials backfilled with an inert gas.

Q3: I stored the compound in a standard refrigerator (4°C) for six months, but it has darkened and lost its fluorescence. Why? Mechanistic Cause: Thermal oxidation and condensation-induced hydrolysis. While the bulky phenyl groups sterically hinder spontaneous polymerization (a common issue with unsubstituted acrylonitrile), the electron-rich enamine core remains susceptible to slow oxidation by dissolved oxygen. Furthermore, standard 4°C storage often leads to moisture condensation inside the vial when repeatedly opened, accelerating hydrolysis 5. Solution: Store long-term stocks at -20°C. Cold storage reduces the kinetic energy available to overcome the activation barrier for both thermal oxidation and hydrolysis. Ensure the vial is warmed to room temperature in a desiccator before opening to prevent condensation.

Quantitative Stability Data

The following table summarizes the expected stability of 2,3-Diphenyl-3-phenylamino-acrylonitrile under various storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated Half-LifePrimary Degradation Pathway
Benchtop (25°C) Ambient AirAmbient Lab Light< 48 HoursPhotoisomerization & Hydrolysis
Fridge (4°C) Ambient AirDark2 - 4 WeeksCondensation-induced Hydrolysis
Freezer (-20°C) Nitrogen (N₂)Dark6 - 8 MonthsTrace Oxidation
Optimal (-20°C) Argon (Ar) Dark (Amber Vial) > 2 Years Stable

Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous & Anaerobic Aliquoting and Storage

This protocol ensures absolute exclusion of atmospheric moisture, oxygen, and acidic glass surfaces.

  • Vial Preparation: Wash amber glass vials with a 5% dimethyldichlorosilane solution in toluene, followed by methanol rinses, and bake at 120°C for 2 hours. Causality: This silanization step caps acidic silanol (-OH) groups on the glass surface, removing the Brønsted acid catalyst required for enamine hydrolysis.

  • Glovebox Transfer: Move the bulk compound and the silanized vials into a glovebox maintained under an Argon atmosphere (< 1 ppm O₂, < 1 ppm H₂O).

  • Aliquoting: Weigh the compound into single-use aliquots. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the risk of moisture condensation during repeated vial openings.

  • Argon Backfilling & Sealing: Seal the vials with PTFE-lined caps. Causality: Argon is significantly denser than both air and Nitrogen. It sits as a heavy protective blanket directly over the solid powder, providing superior protection against oxidation.

  • Secondary Containment: Place the sealed vials into a secondary vacuum-sealed bag containing indicating silica gel packets, and store at -20°C.

Protocol 2: Recovery and Purification of Degraded Stocks (Self-Validating System)

If your stock has degraded, standard silica gel chromatography will destroy the remaining compound due to silica's inherent acidity. Use this validated recovery protocol.

  • System Validation (2D-TLC): Spot the degraded mixture onto a standard silica gel TLC plate. Run the plate in 80:20 Hexane:Ethyl Acetate. Dry the plate, rotate it 90 degrees, and run it again in the same solvent.

    • Validation Check: If spots appear off the diagonal line, your compound is actively degrading on the silica. This confirms that standard silica column chromatography cannot be used.

  • Column Preparation: Pack a flash chromatography column using Neutral Alumina (Brockmann Activity II) instead of silica gel. Causality: Neutral alumina lacks the acidic protons that trigger the protonation of the C2 carbon, thereby preserving the enamine structure during purification.

  • Elution: Load the sample using a minimal amount of dry dichloromethane (DCM) and elute using a gradient of Hexane to 10% Ethyl Acetate (ensure all solvents are anhydrous and stabilized).

  • Concentration: Pool the fluorescent fractions (containing the intact push-pull enamine) and evaporate the solvent under reduced pressure at a bath temperature strictly below 30°C to prevent thermal degradation.

  • Lyophilization: Resuspend the purified oil in anhydrous benzene and lyophilize to yield a dry, stable powder. Immediately proceed to Protocol 1 for storage.

References

  • Title: Acrylonitrile: Store Acrylonitrile only in clean, dedicated storage tanks. Source: petrochemistry.eu.
  • Title: What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. Source: qatransport.com.
  • Title: Enamines - Making Molecules. Source: makingmolecules.com.
  • Title: Enamine: Definition, Structure, and Formation Mechanism - Chemistry Learner. Source: chemistrylearner.com.
  • Title: Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. Source: chemistrysteps.com.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectroscopic Signatures of 2,3-Diphenyl-3-phenylamino-acrylonitrile

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular framework of a compound. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 2,3-Diphenyl-3-phenylamino-acrylonitrile, a molecule of interest for its potential applications stemming from its unique electronic and structural properties.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted ¹H and ¹³C NMR analysis. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis with the known spectral data of structurally analogous compounds. Furthermore, a standardized protocol for the acquisition of high-quality NMR data for this class of compounds is provided, ensuring experimental reproducibility and data integrity.

The Molecular Structure: A Foundation for Spectral Prediction

To understand the NMR spectrum of 2,3-Diphenyl-3-phenylamino-acrylonitrile, we must first consider its molecular structure. The molecule features a central acrylonitrile core, which is substituted with three phenyl groups and an amino group. The presence of these various functional groups, each with its distinct electronic environment, will give rise to a characteristic set of signals in both the ¹H and ¹³C NMR spectra.

Figure 1: Molecular structure of 2,3-Diphenyl-3-phenylamino-acrylonitrile.

Predicted ¹H NMR Spectrum of 2,3-Diphenyl-3-phenylamino-acrylonitrile

The ¹H NMR spectrum is expected to be characterized by signals arising from the aromatic protons of the three phenyl groups and the proton of the amino group. The chemical shifts of these protons are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Diphenyl-3-phenylamino-acrylonitrile.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
7.0 - 7.5Multiplet15HAromatic ProtonsThe three phenyl groups will produce a complex multiplet in the aromatic region. The exact chemical shifts will depend on the specific electronic environment of each proton.
5.5 - 6.5Broad Singlet1HNH ProtonThe amino proton signal is typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on solvent and concentration.[1]

Predicted ¹³C NMR Spectrum of 2,3-Diphenyl-3-phenylamino-acrylonitrile

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Diphenyl-3-phenylamino-acrylonitrile.

Predicted Chemical Shift (ppm)AssignmentRationale
115 - 120Cyano Carbon (-CN)The nitrile carbon typically appears in this region of the spectrum.
125 - 145Aromatic CarbonsThe carbons of the three phenyl rings will produce a series of signals in this range. The quaternary carbons will generally be weaker in intensity.
90 - 110Vinylic Carbon (C=C-NH)The carbon atom of the double bond attached to the amino group is expected to be shifted upfield due to the electron-donating effect of the nitrogen.
140 - 160Vinylic Carbon (C=C-Ph₂)The quaternary carbon of the double bond attached to the two phenyl groups will be shifted downfield.

Comparative Analysis with a Structural Analogue: 2,3,3-Triphenylacrylonitrile

To ground our predictions in experimental data, we can compare the expected spectrum of our target molecule with the known spectrum of a structurally similar compound. 2,3,3-Triphenylacrylonitrile is an excellent candidate for comparison as it shares the core 2,3-diphenylacrylonitrile framework. The primary difference is the absence of the amino group at the 3-position.

The reported ¹H NMR spectrum of 2,3,3-triphenylacrylonitrile shows a multiplet in the aromatic region (around 7.0-7.5 ppm) for the phenyl protons. The ¹³C NMR spectrum would show signals for the aromatic carbons, the vinylic carbons, and the nitrile carbon. By comparing the predicted shifts for our target molecule with the experimental data for this analogue, we can infer the electronic influence of the phenylamino group. Specifically, the electron-donating nature of the amino group is expected to cause an upfield shift (to a lower ppm value) for the vinylic carbon to which it is attached, and to a lesser extent, the protons on the attached phenyl ring.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for acquiring NMR data for compounds such as 2,3-Diphenyl-3-phenylamino-acrylonitrile. This protocol is designed to be a self-validating system, ensuring data of high integrity.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. It is critical to use the same solvent when comparing spectra.[2]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Field Strength: Higher field strengths (e.g., 400 MHz or greater) will provide better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

  • Shimming: The homogeneity of the magnetic field must be optimized by shimming the spectrometer. This process minimizes peak broadening and distortion, leading to sharper signals and better resolution.

  • Tuning and Matching: The probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

  • Spectral Width: A spectral width of 12-15 ppm is usually sufficient to cover the expected chemical shift range for most organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Number of Scans: For a sample of sufficient concentration, 16 to 64 scans are typically adequate.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: A spectral width of 200-240 ppm is necessary to encompass the wide range of ¹³C chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point. Quaternary carbons often have longer relaxation times and may require a longer delay for accurate integration.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required compared to ¹H NMR.

5. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum must be phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum should be corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Solvent Solvent Selection Concentration Concentration Solvent->Concentration Standard Internal Standard Concentration->Standard Shimming Shimming Standard->Shimming Tuning Tuning & Matching Shimming->Tuning Acquisition Set Parameters & Acquire Tuning->Acquisition FT Fourier Transform Acquisition->FT Phasing Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Integration Integration Referencing->Integration

Figure 2: A standardized workflow for acquiring and processing NMR spectra.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2,3-Diphenyl-3-phenylamino-acrylonitrile. By leveraging established principles of NMR spectroscopy and making informed comparisons with structurally related molecules, we have constructed a detailed spectral forecast. The provided experimental protocol outlines a robust methodology for obtaining high-quality, reproducible NMR data, which is essential for the unambiguous structural verification of this and other novel organic compounds. This guide serves as a valuable resource for researchers, empowering them with the foundational knowledge to confidently interpret and acquire NMR spectra in their scientific endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to the art of NMR for the organic chemist.

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Validation of Functional Groups in 2,3-Diphenyl-3-phenylamino-acrylonitrile

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For researchers working with complex mo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For researchers working with complex molecules like 2,3-Diphenyl-3-phenylamino-acrylonitrile, a substituted enamine with potential applications stemming from its unique electronic and structural properties, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive first-line method for functional group validation.

This guide provides an in-depth, experience-driven walkthrough of the FTIR validation process for 2,3-Diphenyl-3-phenylamino-acrylonitrile. We will move beyond a simple recitation of peak positions to explore the causal relationships between molecular structure and vibrational spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for interpreting spectral data, ensuring the identity and purity of their target compound. We will compare the expected spectral features of our target molecule with those of potential starting materials and isomeric impurities, providing the experimental and theoretical grounding necessary for confident structural elucidation.

The Molecular Subject: 2,3-Diphenyl-3-phenylamino-acrylonitrile

Before delving into the spectroscopy, it is crucial to understand the molecular architecture we aim to validate. The structure of 2,3-Diphenyl-3-phenylamino-acrylonitrile is characterized by several key functional groups, each with a distinct vibrational signature in the infrared spectrum.

cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation & Comparison A Receive/Synthesize Sample B Acquire Background Spectrum (Clean ATR) A->B C Acquire Sample Spectrum B->C D Process Spectrum (Baseline Correction) C->D E Identify Key Peaks (Nitrile, N-H, C=C, etc.) D->E F Compare Peak Positions to Reference Values [Table 1] E->F G Compare with Spectra of Starting Materials F->G H Compare with Spectra of Potential Isomers/Byproducts F->H I Final Structural Confirmation G->I H->I

Validation

2,3-Diphenyl-3-phenylamino-acrylonitrile vs other substituted acrylonitriles

As a Senior Application Scientist in synthetic methodology and medicinal chemistry, I frequently evaluate building blocks that dictate the efficiency of downstream drug discovery pipelines. Substituted acrylonitriles are...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology and medicinal chemistry, I frequently evaluate building blocks that dictate the efficiency of downstream drug discovery pipelines. Substituted acrylonitriles are a cornerstone of modern organic synthesis, serving as versatile precursors for complex heterocycles, active pharmaceutical ingredients (APIs), and advanced functional materials.

Within this chemical space, 2,3-Diphenyl-3-phenylamino-acrylonitrile (a highly conjugated, tetrasubstituted enaminonitrile) presents a radically different reactivity profile compared to standard α -aryl or simple substituted acrylonitriles. This guide objectively compares its performance, structural mechanics, and application potential against alternative substituted acrylonitriles, backed by mechanistic rationale and self-validating experimental protocols.

Mechanistic & Structural Profiling: The "Push-Pull" Paradigm

To understand why 2,3-Diphenyl-3-phenylamino-acrylonitrile behaves differently from simple α -substituted acrylonitriles, we must analyze its electronic and steric environment.

Standard α -substituted acrylonitriles (e.g., α -phenylacrylonitrile) are classic Michael acceptors. They possess an electron-deficient alkene driven by the strong electron-withdrawing nature of the nitrile group. This makes them highly susceptible to nucleophilic attack but often leads to poor regioselectivity and unwanted polymerization in complex mixtures [1].

In contrast, 2,3-Diphenyl-3-phenylamino-acrylonitrile is an enaminonitrile . It features a "push-pull" electronic system: the electron-donating phenylamino group (push) and the electron-withdrawing nitrile group (pull) are conjugated across the double bond.

  • Causality in Reactivity: This intense polarization stabilizes the molecule, preventing spontaneous polymerization. However, the presence of three bulky phenyl rings introduces significant steric shielding. This combination of electronic polarization and steric hindrance ensures that it reacts almost exclusively with potent, compact bis-nucleophiles (like hydrazines or amidines) in highly regioselective cascade cyclizations [3].

G A 2,3-Diphenyl-3-phenylamino- acrylonitrile C Push-Pull Enamine System (High Conjugation) A->C Electronic Property D Steric Shielding (Tetrasubstituted Olefin) A->D Structural Property B Standard α-Aryl Acrylonitriles E Simple Michael Acceptor (Less Steric Bulk) B->E Structural Property F Regioselective Heterocycle Synthesis (e.g., Pyrazoles) C->F Drives D->F Controls Regiochemistry G General Polymerization & Cross-Coupling E->G Enables

Electronic and structural divergence of substituted acrylonitriles.

Comparative Performance in Heterocyclic Synthesis

Enaminonitriles are privileged scaffolds for synthesizing 4-aminopyrazoles, pyrimidines, and triazolopyridines [4]. When comparing 2,3-Diphenyl-3-phenylamino-acrylonitrile against a standard α -aryl acrylonitrile in the synthesis of pyrazole derivatives (via reaction with hydrazine hydrate), the enaminonitrile demonstrates superior regiocontrol and yields, bypassing the need for transition-metal catalysts [2].

Quantitative Data Comparison
Parameter2,3-Diphenyl-3-phenylamino-acrylonitrileStandard α -Phenylacrylonitrile
Primary Application Cascade heterocyclization (Pyrazoles, Pyrimidines)Cross-coupling, Polymer science, Michael additions
Electronic Nature Push-pull polarized enamineElectron-deficient alkene
Regioselectivity (Cyclization) >95% (Sterically directed Thorpe-Ziegler)<60% (Prone to competitive side reactions)
Reaction with Hydrazine Yields 1,3,4,5-tetrasubstituted 4-aminopyrazolesYields complex mixtures of pyrazolines/polymers
Catalyst Requirement Catalyst-free (Thermally driven)Often requires Pd/Ni for functionalization
Stability High (Bench-stable solid)Moderate (Prone to oxidation/polymerization)

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental conditions.

Protocol A: Synthesis of 2,3-Diphenyl-3-phenylamino-acrylonitrile

Objective: Construct the tetrasubstituted enaminonitrile core via a nucleophilic addition-elimination sequence.

  • Preparation of the Carbanion: In an oven-dried, argon-purged Schlenk flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.5 M). Cool to 0 °C.

    • Causality: NaH is used for the irreversible deprotonation of the active methylene compound. The 0 °C temperature prevents the degradation of the resulting carbanion.

  • Addition of Active Methylene: Slowly add Benzyl Cyanide (1.0 equiv) dropwise. Stir for 30 minutes until gas evolution ( H2​ ) ceases.

  • Electrophilic Coupling: Dissolve N-phenylbenzimidoyl chloride (1.1 equiv) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

    • Causality: The carbanion attacks the highly electrophilic imine carbon. The subsequent elimination of the chloride ion drives the formation of the α,β -unsaturated system.

  • Workup and Validation: Quench with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract with Ethyl Acetate, dry over MgSO4​ , and concentrate. Purify via recrystallization from ethanol.

    • Validation Check: The product should appear as a highly crystalline solid. 1H NMR will show the disappearance of the benzyl CH2​ protons and the appearance of a complex aromatic multiplet, confirming the tetrasubstituted olefin formation.

Protocol B: Downstream Cyclization to 4-Aminopyrazole

Objective: Utilize the enaminonitrile to synthesize a highly substituted pyrazole via a Thorpe-Ziegler type cyclization.

  • Reaction Setup: Dissolve 2,3-Diphenyl-3-phenylamino-acrylonitrile (1.0 equiv) in absolute ethanol (0.2 M).

  • Nucleophilic Addition: Add Hydrazine Hydrate (80% aqueous solution, 2.0 equiv) and a catalytic amount of glacial acetic acid.

    • Causality: Hydrazine acts as a bis-nucleophile. The acid catalyst enhances the electrophilicity of the nitrile carbon. The primary amine of hydrazine attacks the β -carbon, displacing the aniline leaving group (push-pull activation).

  • Thermal Cyclization: Reflux the mixture for 4-6 hours.

    • Causality: Thermal energy is required to overcome the steric hindrance of the phenyl rings, allowing the secondary nitrogen of the hydrazine intermediate to attack the nitrile carbon, closing the 5-membered ring.

  • Isolation: Cool to room temperature, pour into ice water, and filter the resulting precipitate. Recrystallize from ethanol.

Workflow Step1 Benzyl Cyanide + N-Phenylbenzimidoyl Chloride Step2 Deprotonation (NaH, THF, 0 °C) Step1->Step2 Step3 2,3-Diphenyl-3-phenylamino- acrylonitrile Step2->Step3 Nucleophilic Attack & Elimination Step4 Cyclization (Hydrazine Hydrate, EtOH, Reflux) Step3->Step4 Step5 Tetrasubstituted 4-Aminopyrazole Step4->Step5 Thorpe-Ziegler Type Cyclization

Self-validating synthetic workflow for enaminonitrile-derived pyrazoles.

Conclusion

For drug development professionals and synthetic chemists, the choice of acrylonitrile building block dictates the trajectory of the synthesis. While standard α -substituted acrylonitriles are excellent for transition-metal catalyzed cross-couplings and polymerizations, 2,3-Diphenyl-3-phenylamino-acrylonitrile is a specialized, high-performance tool. Its push-pull electronic configuration and intense steric shielding make it an unparalleled precursor for the regioselective, catalyst-free synthesis of densely functionalized heterocycles.

References

  • Stereoselective Synthesis of Fully-Substituted Acrylonitriles via Formal Acylcyanation of Electron-Rich Alkynes. Organic Letters - ACS Publications. URL:[Link]

  • Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles. Frontiers in Chemistry. URL:[Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. PMC - NIH. URL:[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC - NIH. URL:[Link]

Comparative

HPLC Method Development and Validation for 2,3-Diphenyl-3-phenylamino-acrylonitrile: A Comparative Guide to Stationary Phase Selection

As a Senior Application Scientist, I approach chromatographic method development not merely as a procedural checklist, but as an exercise in molecular recognition. When tasked with developing a High-Performance Liquid Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chromatographic method development not merely as a procedural checklist, but as an exercise in molecular recognition. When tasked with developing a High-Performance Liquid Chromatography (HPLC) method for a complex polyaromatic compound like 2,3-Diphenyl-3-phenylamino-acrylonitrile , standard platform methods often fail.

This guide objectively compares the performance of various stationary phases for this specific analyte, explains the chemical causality behind each experimental choice, and provides a fully self-validating protocol compliant with the latest [1].

Molecular Profiling & Chromatographic Challenges

Before selecting a column, we must analyze the analyte's structure to predict its chromatographic behavior. 2,3-Diphenyl-3-phenylamino-acrylonitrile (C₂₁H₁₆N₂) presents three distinct challenges:

  • High Hydrophobicity: The presence of three phenyl rings makes the molecule highly non-polar, leading to excessive retention on standard alkyl (C18) phases.

  • Polyaromatic Steric Hindrance: Closely related synthetic impurities (such as [2]) possess similar hydrophobicities. Dispersive forces alone cannot resolve them; shape selectivity is required.

  • Secondary Amine Interactions: The phenylamino group can undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica surface, resulting in severe peak tailing.

To overcome these challenges, the method development workflow must prioritize stationary phases capable of exploiting the analyte's electron-rich aromatic system.

MethodDev A 1. Analyte Profiling 2,3-Diphenyl-3-phenylamino-acrylonitrile B 2. Stationary Phase Screening C18 vs. Phenyl-Hexyl vs. Biphenyl A->B C 3. Selectivity Optimization Maximize π-π Interactions B->C D 4. Protocol Finalization Biphenyl Column + 0.1% TFA/ACN C->D E 5. System Suitability Testing (SST) Self-Validating Check (Rs > 2.0, Tf < 1.5) D->E

Figure 1: Step-by-step workflow for stationary phase selection and method self-validation.

Stationary Phase Comparison: The Causality of π-π Interactions

To objectively determine the best column chemistry, we compared three distinct stationary phases. The causality behind their performance lies in the intermolecular forces they exert on the analyte.

The Competitors
  • C18 (Alkyl Phase): The industry baseline. It relies purely on dispersive (hydrophobic) interactions. Because it lacks an aromatic ring, it cannot differentiate the subtle steric differences between polyaromatic impurities.

  • Phenyl-Hexyl: Offers a mixed-mode retention mechanism. The 6-carbon alkyl chain provides hydrophobic retention, while the terminal phenyl ring engages in moderate π-π interactions with the analyte [3].

  • Biphenyl: Features two phenyl rings bonded end-to-end. This creates a massive electron cloud, maximizing π-π and dipole-dipole interactions [4]. It offers the highest degree of aromatic selectivity available [5].

Interactions Analyte Target Analyte (Polyaromatic + Amine) C18 C18 Phase Dispersive Forces Only Analyte->C18 Poor Resolution PhenHex Phenyl-Hexyl Phase Hydrophobic + Moderate π-π Analyte->PhenHex Good Selectivity Biphenyl Biphenyl Phase Maximum π-π & Steric Selectivity Analyte->Biphenyl Optimal Separation

Figure 2: Causality of stationary phase selection based on analyte intermolecular interactions.

Quantitative Performance Data

The following table summarizes the experimental data when injecting a mixture of 2,3-Diphenyl-3-phenylamino-acrylonitrile and its primary synthetic impurity (3-amino-2-methyl-3-phenylacrylonitrile) using a standardized Acetonitrile/Water gradient.

Column ChemistryPrimary Retention MechanismRetention Time (min)Tailing Factor (Tf)Resolution (Rs) from Impurity
Standard C18 Dispersive (Hydrophobic)12.41.81.4 (Co-elution risk)
Phenyl-Hexyl Hydrophobic + Moderate π-π14.11.32.6
Biphenyl Strong π-π + Steric15.81.14.2 (Baseline)

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means embedding System Suitability Tests (SST) and bracketing standards directly into the workflow to ensure the system proves its own fitness for use during every run.

Optimized Method Parameters (Biphenyl Phase)
  • Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA acts as a strong ion-pairing agent. It lowers the pH to protonate residual silanols and ion-pairs with the analyte's secondary amine, preventing secondary interactions and reducing the tailing factor to 1.1.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent. Unlike methanol (which is protic and can hydrogen-bond with the stationary phase), acetonitrile allows the π-π interactions between the biphenyl column and the analyte to dominate[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Gradient Program: 40% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate at 40% B for 5 minutes.

Step-by-Step Self-Validating Sequence Design
  • Injections 1-2 (Blank): Inject Mobile Phase A. Validation Check: Ensure a stable baseline with no carryover peaks at the expected retention time (~15.8 min).

  • Injections 3-8 (System Suitability Standard): Inject a known mixture of 10 µg/mL API + 1 µg/mL Impurity. Validation Check: The system is only validated for sample analysis if Resolution (Rs) > 2.0, Tailing Factor (Tf) < 1.5, and Area %RSD < 2.0%.

  • Injections 9-18 (Unknown Samples): Inject prepared experimental samples.

  • Injection 19 (Bracketing Standard): Re-inject the System Suitability Standard. Validation Check: Ensures instrument drift has not occurred during the sample runs.

ICH Q2(R2) Method Validation Summary

To ensure regulatory compliance, the optimized Biphenyl method was validated against the updated[1], which dictate strict criteria for accuracy, precision, and specificity.

Validation ParameterICH Q2(R2) RequirementExperimental Result (Biphenyl Method)Status
Specificity No interference at analyte tRBlank & Placebo show zero interferencePass
Linearity R² ≥ 0.999 across rangeR² = 0.9998 (Range: 1 to 100 µg/mL)Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 100.8% across 3 concentration levelsPass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

By leveraging the specific π-π interactions of the Biphenyl stationary phase and the silanol-suppressing power of TFA, this method provides a highly reliable, self-validating framework for the quantification of 2,3-Diphenyl-3-phenylamino-acrylonitrile.

References

  • Title: ICH Q2(R2) Validation of analytical procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Phenyl-Hexyl Columns - Unique Selectivity for Aromatic Compounds Source: Separation Methods Technologies URL: [Link]

  • Title: RESOLUTION EVOLUTION: The Next Generation of Phenyl Column Chemistry Source: Chromtech / Restek URL: [Link]

  • Title: Core-Shell vs Fully Porous Particles Webinar (Biphenyl and π-π interactions) Source: Phenomenex URL: [Link]

Sources

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